2-Bromo-5-(trifluoromethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZHUWFGWBQZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-80-9 | |
| Record name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-5-(trifluoromethyl)thiazole, a key building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
Core Chemical Properties
This compound is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom and a trifluoromethyl group. These functional groups impart unique reactivity and properties to the molecule, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₄HBrF₃NS | [1][2][3] |
| Molecular Weight | 232.02 g/mol | [1][3] |
| Physical State | Liquid | [1][3] |
| IUPAC Name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | [1][2] |
| CAS Number | 1209458-80-9 | [1][2][3] |
| Predicted Boiling Point | 182.8 ± 35.0 °C at 760 mmHg | [4] |
| Purity | Typically ≥95% | [1][3] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in publicly available literature. However, analogous syntheses of substituted thiazoles often proceed via the Hantzsch thiazole synthesis, followed by a selective bromination step. Thiazole derivatives are known to be valuable in the development of agrochemicals and pharmaceuticals, including kinase inhibitors.[5][6][7][8]
The reactivity of this compound is largely dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This C-Br bond is susceptible to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids. This versatility makes it a valuable building block for creating diverse molecular scaffolds.[9][10][11]
Experimental Protocols
While a specific protocol for this compound is not available, the following represents a general procedure for a Suzuki-Miyaura coupling reaction with a bromo-heterocycle, which can be adapted and optimized by researchers.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the thiazole ring proton.
-
¹³C NMR: Resonances for the carbon atoms of the thiazole ring and the trifluoromethyl group.
-
¹⁹F NMR: A characteristic signal for the trifluoromethyl group.
-
IR Spectroscopy: Absorption bands corresponding to C-H, C=N, C-S, and C-F stretching and bending vibrations.[12][13]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of bromine, trifluoromethyl, and other fragments.[12][14][15]
Logical Relationships and Workflows
The following diagrams illustrate the general logic of utilizing this compound in a drug discovery context, specifically in the synthesis of potential kinase inhibitors via Suzuki-Miyaura cross-coupling.
Safety Information
This compound is classified as a hazardous substance. Researchers should consult the Safety Data Sheet (SDS) before handling and take appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
This technical guide summarizes the currently available information on this compound. Further research is needed to fully characterize its physical and chemical properties and to explore its full potential in various applications.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1209458-80-9 [chemicalbook.com]
- 3. This compound | 1209458-80-9 [sigmaaldrich.com]
- 4. This compound | CAS#:1209458-80-9 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole
CAS Number: 1209458-80-9
This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)thiazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a halogenated and trifluoromethylated thiazole derivative. The presence of the trifluoromethyl group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1209458-80-9 | [3][4] |
| Molecular Formula | C₄HBrF₃NS | [3][4] |
| Molecular Weight | 232.02 g/mol | [5] |
| Physical State | Liquid | [4] |
| Purity | Typically ≥95% | [4] |
| IUPAC Name | 2-bromo-5-(trifluoromethyl)-1,3-thiazole | [4] |
| Smiles Code | FC(C1=CN=C(Br)S1)(F)F | [3] |
| InChI Key | UFZHUWFGWBQZTL-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis would likely proceed in a multi-step fashion, starting from a readily available trifluoromethylated precursor.
Step 1: Synthesis of a suitable α-haloketone (Notional Experiment)
A key intermediate would be an α-haloketone bearing the trifluoromethyl group. The specific starting materials and reaction conditions would need to be optimized.
-
Materials: A suitable trifluoromethylated ketone, a halogenating agent (e.g., N-Bromosuccinimide), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve the trifluoromethylated ketone in the chosen solvent in a round-bottom flask.
-
Add the halogenating agent and the radical initiator.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-haloketone.
-
Step 2: Hantzsch Thiazole Synthesis (Notional Experiment)
The synthesized α-haloketone would then be reacted with a thioamide to form the thiazole ring.
-
Materials: The α-haloketone from Step 1, a simple thioamide (e.g., thioformamide), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the α-haloketone and the thioamide in the solvent in a round-bottom flask.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-unsubstituted-5-(trifluoromethyl)thiazole by column chromatography.
-
Step 3: Bromination of the Thiazole Ring (Notional Experiment)
The final step would involve the bromination of the thiazole ring at the 2-position.
-
Materials: 5-(trifluoromethyl)thiazole from Step 2, a brominating agent (e.g., N-Bromosuccinimide or bromine), and a suitable solvent (e.g., acetic acid or chloroform).
-
Procedure:
-
Dissolve the 5-(trifluoromethyl)thiazole in the solvent in a flask protected from light.
-
Slowly add the brominating agent at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain this compound.
-
Workflow of Hypothetical Synthesis
References
- 1. 5-bromo-2-(bromomethyl)thiazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. 1209458-80-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 1209458-80-9 [chemicalbook.com]
- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)thiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics.
Core Physicochemical and Safety Data
This compound is a halogenated, trifluoromethyl-substituted thiazole derivative. Its unique substitution pattern makes it a valuable intermediate for introducing the trifluoromethylthiazole moiety into more complex molecular architectures, often enhancing the metabolic stability and potency of bioactive compounds.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 232.02 g/mol | |
| Molecular Formula | C₄HBrF₃NS | |
| CAS Number | 1209458-80-9 | |
| Physical State | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C under inert atmosphere |
Safety and Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This information is based on commercially available safety data sheets and should be consulted before handling the compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved from its corresponding amine precursor, 2-Amino-5-(trifluoromethyl)thiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a bromide through the formation of a diazonium salt intermediate, catalyzed by a copper(I) salt.[1][2][3]
Experimental Protocol: Synthesis via Sandmeyer-Type Reaction
This protocol outlines the conversion of 2-Amino-5-(trifluoromethyl)thiazole to this compound.
Materials:
-
2-Amino-5-(trifluoromethyl)thiazole
-
Copper(I) bromide (CuBr)
-
tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Acetonitrile (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-(trifluoromethyl)thiazole (1.0 eq) and copper(I) bromide (1.2 eq) in anhydrous acetonitrile.
-
Diazotization: Cool the mixture in an ice bath to 0-5°C. To this stirring suspension, add tert-butyl nitrite (1.2 eq) dropwise, ensuring the temperature remains below 5°C. If using sodium nitrite, it should be dissolved in a minimal amount of water and added slowly. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The liberation of nitrogen gas may be observed.[4]
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position of the thiazole ring. The trifluoromethyl group is a well-known bioisostere for other functional groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Thiazole-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] Notably, the thiazole scaffold is present in several PI3K inhibitors, a class of drugs that target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[6][7][8] Furthermore, thiazole derivatives are integral to the development of modern agrochemicals, contributing to the creation of new fungicides and insecticides.[5][9]
Logical Workflow for Application in Suzuki Coupling
The following diagram illustrates a typical experimental workflow for utilizing this compound in a Suzuki cross-coupling reaction to generate a 2-aryl-5-(trifluoromethyl)thiazole derivative, a common scaffold in drug discovery.
Role in PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Several thiazole-containing molecules have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[6][7][8] this compound can be used as a starting material to synthesize more complex thiazole derivatives designed to target these kinases.
The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway and indicates the points of inhibition by targeted therapies, including those derived from thiazole scaffolds.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of a reactive bromine atom and a trifluoromethyl group makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. The synthetic protocols and application insights provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.
References
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Bromo-5-(trifluoromethyl)thiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic steps, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures. This guide outlines a robust and well-established two-step synthetic route commencing with the formation of the key intermediate, 2-amino-5-(trifluoromethyl)thiazole, followed by its conversion to the final product via a Sandmeyer reaction.
Core Synthesis Pathway
The principal synthesis pathway for this compound is a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of 2-amino-5-(trifluoromethyl)thiazole from a suitable α-haloketone and thiourea.
-
Sandmeyer Reaction: Conversion of the 2-amino group of the thiazole intermediate to a bromo group using a diazotization reaction followed by treatment with a copper(I) bromide source.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
The synthesis of the key intermediate, 2-amino-5-(trifluoromethyl)thiazole, is achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with thiourea. A plausible α-haloketone precursor for this synthesis is 3-bromo-1,1,1-trifluoroacetone.
Reaction Scheme:
A Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole
IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole[1]
This technical guide provides an in-depth overview of 2-Bromo-5-(trifluoromethyl)thiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its chemical properties, a representative synthetic protocol, and its applications as a versatile building block for creating novel therapeutic agents. Furthermore, it outlines standard experimental protocols for evaluating the biological activity of its derivatives.
Chemical and Physical Properties
This compound is a halogenated and fluorinated heterocyclic compound. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in derivative molecules, while the bromine atom serves as a key reactive handle for further chemical modifications through cross-coupling reactions.[2] Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1209458-80-9 | [1] |
| Molecular Formula | C₄HBrF₃NS | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | UFZHUWFGWBQZTL-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2-8°C under inert atmosphere | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis and Experimental Protocols
The synthesis of substituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis.[3][4] This method involves the condensation reaction between an α-haloketone and a thioamide. For this compound, a plausible synthetic route would involve the reaction of a suitable α-haloketone bearing a trifluoromethyl group with a bromine-containing thioamide equivalent, or a subsequent bromination step.
Caption: A representative workflow for the synthesis of this compound.
This protocol is a generalized procedure based on the Hantzsch synthesis used for related fluorinated thiazoles.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone, 1.0 eq) and a substituted thiosemicarbazone (1.0 eq) in absolute ethanol.
-
Condensation: Heat the reaction mixture to reflux and maintain for 4-5 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. A precipitate will often form. If not, the volume can be reduced under pressure.
-
Workup: Pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.
Applications in Drug Development and Research
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active agents.[6][7][8] They exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[6][9][10][11]
-
Building Block: this compound is primarily used as a versatile intermediate in organic synthesis.[2] The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[12]
-
Pharmacological Significance: The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design. Its high electronegativity and lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Studies on related trifluoromethyl-thiazole compounds have demonstrated potent fungicidal and insecticidal activity.[11]
Biological Activity and Signaling Pathways
While specific pathway data for this exact compound is not available, derivatives of 2-aminothiazole are known to act as potent inhibitors of various protein kinases, which are critical nodes in cellular signaling pathways that control cell growth, proliferation, and survival.[3] Inhibition of these pathways is a key mechanism for many anticancer drugs.
Caption: A generic kinase signaling pathway often targeted by thiazole-based inhibitors.
Experimental Protocols for Biological Assays
This protocol, adapted from standard methodologies, determines the lowest concentration of a compound that inhibits visible microbial growth.[3][10]
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the plates for the lowest compound concentration that shows no turbidity (visible growth). The results can be confirmed by measuring the optical density at 600 nm.
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
This protocol outlines a general method to assess the inhibitory activity of a compound against a specific protein kinase.[3]
-
Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme, the specific peptide substrate, and the appropriate kinase assay buffer.
-
Initiation: Add the test compound and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects kinase activity. Calculate IC₅₀ values from the dose-response curve.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Buy 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | 37461-61-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Technical Guide: Safe Handling and Properties of 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available safety and property data. A complete, official Safety Data Sheet (SDS) for 2-Bromo-5-(trifluoromethyl)thiazole (CAS No. 1209458-80-9) was not available at the time of writing. The information herein should be used as a guide and supplemented with internal safety assessments and procedures. All quantitative data, unless otherwise specified, should be considered as predicted or estimated values.
Chemical Identification and Physical Properties
This compound is a halogenated heterocyclic compound used in chemical synthesis. Its trifluoromethyl group and bromine atom contribute to its reactivity and potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 1209458-80-9 | [1][2] |
| Molecular Formula | C₄HBrF₃NS | [1][2] |
| Molecular Weight | 232.02 g/mol | [3][4] |
| Physical Form | Colorless to light yellow liquid | [1][4] |
| Purity | Typically ≥95% | [3][4] |
| Boiling Point | 182.8 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][4] |
| Melting Point | Data Not Available | |
| Flash Point | Data Not Available | |
| Solubility | Data Not Available |
Hazard Identification and Classification
This chemical is classified as hazardous. All personnel handling this substance must be fully aware of its potential dangers and take appropriate precautions.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.[3][4] |
| Eye Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation.[4] |
Toxicological Data:
-
No quantitative toxicological data (e.g., LD₅₀, LC₅₀) is publicly available. Due to its irritant properties, it should be handled as a potentially toxic substance via all routes of exposure (inhalation, ingestion, and skin contact).
Experimental Protocols and Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling irritant and corrosive liquids.[5][7]
Personal Protective Equipment (PPE)
All handling of this chemical must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A full face shield should be worn in situations with a significant splash risk.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]
-
Body Protection: A flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required.[7]
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.
Caption: Required PPE for handling this compound.
First-Aid Measures
In case of exposure, immediate action is critical.[7]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Specific Hazards: Combustion may produce highly toxic and irritating gases, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
A chemical spill kit with appropriate absorbent materials for corrosive/irritant liquids should be readily available.
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the liquid using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize & Absorb: For small spills, once contained, cautiously absorb the material with an inert absorbent.
-
Collect: Carefully collect the absorbed material and contaminated items into a suitable, labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose: Dispose of all waste in accordance with local, state, and federal regulations.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. trainingrpq.com.au [trainingrpq.com.au]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 1209458-80-9 [sigmaaldrich.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. This compound | CAS#:1209458-80-9 | Chemsrc [chemsrc.com]
- 7. umdearborn.edu [umdearborn.edu]
A Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, synthesis, quality control, and applications of 2-Bromo-5-(trifluoromethyl)thiazole, a key building block in medicinal chemistry and agrochemical research.
Commercial Availability and Supplier Overview
This compound is readily available from a range of commercial suppliers. The compound is typically offered in various quantities with purity levels generally at 95% or higher. Below is a comparative summary of major suppliers and their offerings.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) per Gram* |
| Sigma-Aldrich | 1209458-80-9 | C4HBrF3NS | ≥95% | 100 mg, 250 mg, 1 g, 5 g | ~$172.50[1] |
| Fluorochem | 1209458-80-9 | C4HBrF3NS | 95% | 100 mg, 250 mg, 1 g, 5 g | ~$158.00 (£126.00)[2] |
| ChemicalBook | 1209458-80-9 | C4HBrF3NS | ≥98% | Inquire for bulk | Varies (lists multiple suppliers)[3] |
| Chemsrc | 1209458-80-9 | C4HBrF3NS | N/A | Inquire for bulk | Varies (lists multiple suppliers)[4] |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and bulk quotations.
Physicochemical Properties and Quality Control
Ensuring the quality of starting materials is paramount in research and development. The primary analytical techniques for the quality control of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Typical Quality Control Specifications:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity (by HPLC) | ≥95% (typically ≥98%) | Reverse-Phase HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR[5][6] |
| Molecular Weight | 232.02 g/mol | Mass Spectrometry |
Representative Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed to assess the purity of this compound.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic or phosphoric acid.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure and identity of the compound.
-
¹H NMR: The proton NMR spectrum would show a characteristic singlet for the proton on the thiazole ring.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the trifluoromethyl group.[6]
-
¹³C NMR: The carbon NMR provides information on the carbon framework of the molecule.[5]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a modified Hantzsch thiazole synthesis, a widely recognized method for forming thiazole rings.[8][9] The following protocol is a representative procedure based on the synthesis of structurally similar compounds.
Reaction Scheme:
A representative synthetic pathway for this compound.
Materials:
-
1-Bromo-3,3,3-trifluoroacetone
-
Thioacetamide
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1-bromo-3,3,3-trifluoroacetone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound as a colorless to pale yellow liquid.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of various biologically active molecules due to the presence of a reactive bromine atom, which allows for further functionalization through cross-coupling reactions.
Kinase Inhibitor Synthesis
The trifluoromethylthiazole moiety is a key pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
p38 MAPK Signaling Pathway: this compound can be utilized in the synthesis of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory responses.[10]
Inhibition of the p38 MAPK signaling pathway by a thiazole-based inhibitor.
PI3K/mTOR Signaling Pathway: This compound also serves as a precursor for the synthesis of dual PI3K/mTOR inhibitors, which are promising therapeutic agents for various cancers.[11]
Dual inhibition of the PI3K/mTOR signaling pathway.
Agrochemical Synthesis
Thiazole derivatives are integral to the development of modern agrochemicals, including fungicides, herbicides, and insecticides.[12][13] The unique electronic properties conferred by the trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting agrochemical. The bromo-functionalization provides a convenient point for the introduction of further diversity to optimize the desired properties of the final product.
Conclusion
This compound is a versatile and commercially accessible building block with significant applications in drug discovery and agrochemical research. Its utility in the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest for researchers and developers in these fields. The synthetic accessibility and potential for diverse functionalization ensure its continued importance in the development of novel chemical entities.
References
- 1. This compound | 1209458-80-9 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 1209458-80-9 [chemicalbook.com]
- 4. This compound | CAS#:1209458-80-9 | Chemsrc [chemsrc.com]
- 5. 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole(37461-61-3) 13C NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Thiazole, 2-bromo-5-nitro- | SIELC Technologies [sielc.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Fluorinated Thiazole Building Blocks: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of fluorinated thiazole building blocks in modern drug discovery. The strategic incorporation of fluorine into the thiazole scaffold has emerged as a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules, leading to enhanced efficacy, improved metabolic stability, and novel intellectual property. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols to empower researchers in the design and development of next-generation therapeutics.
The Strategic Advantage of Fluorine in Thiazole-Based Drug Design
The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1] Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond impart unique properties that are highly advantageous in medicinal chemistry.[1][2] When incorporated into the thiazole ring, a prevalent scaffold in numerous FDA-approved drugs, these effects are particularly impactful.[3][4]
Key benefits of fluorinating thiazole-containing compounds include:
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and conformational preferences, thereby influencing its solubility, membrane permeability, and binding affinity to biological targets.[5][6]
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate.[5][7]
-
Increased Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole, charge-dipole, and hydrogen bonding interactions within a protein's active site, leading to enhanced binding affinity and potency.[7]
-
Bioisosteric Replacement: A fluorine atom or a trifluoromethyl group can serve as a bioisostere for a hydrogen atom, a hydroxyl group, or a methyl group, respectively. This allows for fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its target.[8][9][10]
Synthetic Strategies for Accessing Fluorinated Thiazole Building Blocks
A variety of synthetic methodologies have been developed to introduce fluorine and fluorinated groups onto the thiazole core. These can be broadly categorized into two main approaches: A) construction of the thiazole ring using pre-fluorinated precursors and B) direct fluorination of a pre-formed thiazole ring.
Synthesis from Fluorinated Precursors
The renowned Hantzsch thiazole synthesis is a versatile method for constructing the thiazole ring, and it can be readily adapted to produce fluorinated derivatives by employing fluorinated starting materials.[11][12] This approach offers excellent control over the position of the fluorine substituent.
A general representation of the Hantzsch synthesis for preparing a 4-(fluorophenyl)thiazole is depicted below.[12]
Caption: Hantzsch synthesis of a 4-(fluorophenyl)thiazole derivative.
Direct Fluorination of the Thiazole Ring
Direct fluorination of a pre-existing thiazole scaffold provides a complementary approach, particularly for late-stage functionalization in a synthetic sequence. Both electrophilic and nucleophilic fluorination methods have been successfully employed.
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic rings.[13][14][15] The reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway.[16]
Nucleophilic Fluorination: For thiazoles bearing a suitable leaving group, such as a bromine or iodine atom, nucleophilic aromatic substitution (SNAr) with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) can be an effective strategy.[17][18][19] The use of phase-transfer catalysts or crown ethers can enhance the reactivity of the fluoride anion.[17]
Synthesis of Trifluoromethyl-Substituted Thiazoles
The trifluoromethyl (CF3) group is a key pharmacophore, and its introduction into the thiazole ring has been achieved through various methods. One notable approach involves the use of Togni's reagent, an electrophilic trifluoromethylating agent, which can react with suitable thiazole precursors.[20][21][22] Another strategy is the cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones mediated by trifluoroacetic acid.[23]
Quantitative Data: Biological Activity of Fluorinated Thiazole Derivatives
The following tables summarize the in vitro biological activities of representative fluorinated thiazole derivatives against key protein kinase targets implicated in cancer.
Table 1: Inhibitory Activity of Fluorinated Thiazole Derivatives against PI3K/mTOR.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 18 | PI3K/AKT/mTOR pathway | 0.50 - 4.75 | A549, MCF-7, U-87 MG, HCT-116 | [24] |
| 20 | PI3Kα | 0.009 - 0.290 | Not specified | [24] |
| 21 | PI3Kα | 0.009 - 0.290 | Not specified | [24] |
| 22 | PI3Kβ | 0.02 | Prostate cancer cells | [24] |
| 24 | PI3K | 0.00233 | HT29 colon cancer cells | [24] |
| 3b | PI3Kα | 0.086 ± 0.005 | Not specified | [7] |
| 3b | mTOR | 0.221 ± 0.014 | Not specified | [7] |
Table 2: Inhibitory Activity of Fluorinated Thiazole Derivatives against VEGFR-2.
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Compound 5 | VEGFR-2 | 44 | HCT-116, Hela, MCF-7 | [8] |
| Compound III | VEGFR-2 | 51.09 | Not specified | [10] |
| Compound 7b | VEGFR-2 | 40.65 | MCF-7 | [25] |
| Compound 13b | VEGFR-2 | 41.51 | HCT-116, MCF-7, HepG-2 | [3] |
| Compound 5 (quinoxaline hybrid) | VEGFR-2 | Not specified (equal to Sorafenib) | HepG-2, HuH-7 | [2] |
Signaling Pathways Targeted by Fluorinated Thiazole Inhibitors
Fluorinated thiazole derivatives have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival.[26] Its aberrant activation is a hallmark of many cancers.[26] Fluorinated thiazoles have been developed as potent inhibitors of PI3K and/or mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[7][24]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by fluorinated thiazoles.
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[27][28] Fluorinated thiazole derivatives have been shown to be potent inhibitors of VEGFR-2 tyrosine kinase, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[8][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated thiazoles.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of fluorinated thiazole building blocks.
General Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of a library of fluorinated thiazole derivatives.
Caption: General workflow for the synthesis and screening of fluorinated thiazoles.
Protocol for Hantzsch Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[12]
-
Reactant Preparation: In a round-bottom flask, dissolve the respective aryl-substituted thiosemicarbazone (1 equivalent) and 2-bromo-4-fluoroacetophenone (1 equivalent) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol for Electrophilic Fluorination using Selectfluor® [Adapted from general procedures][13][29]
Caution: Handle Selectfluor® with care in a well-ventilated fume hood.
-
Reactant Preparation: To a solution of the thiazole substrate (1 equivalent) in a suitable solvent (e.g., acetonitrile) in a reaction vessel, add Selectfluor® (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the fluorinated thiazole derivative by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol for Nucleophilic Fluorination of a Bromothiazole with KF [Adapted from general procedures][17][19]
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromothiazole substrate (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) in a dry, polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C). Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure and purify the residue by column chromatography on silica gel or by distillation.
-
Characterization: Confirm the identity and purity of the fluorinated thiazole product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion
Fluorinated thiazole building blocks represent a valuable asset in the medicinal chemist's toolbox. The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with these important scaffolds. The detailed experimental protocols and structured data presentation are intended to facilitate the rational design and efficient synthesis of novel fluorinated thiazole-based drug candidates. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for innovation in this exciting area of drug discovery.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Exploring a novel thiazole derivatives hybrid with fluorinated-indenoquinoxaline as dual inhibitors targeting VEGFR2/AKT and apoptosis inducers against hepatocellular carcinoma with docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REF Case study search [impact.ref.ac.uk]
- 14. Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selectfluor - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Trifluoromethyl Group: A Cornerstone in Modern Heterocyclic Chemistry for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Power of Trifluoromethylation
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a paramount strategy in contemporary drug discovery and development. This is attributed to the unique and potent influence of the CF₃ group on the physicochemical and biological properties of parent molecules. Its high electronegativity, metabolic stability, and lipophilicity can dramatically enhance a drug candidate's potency, selectivity, bioavailability, and pharmacokinetic profile.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated heterocycles, offering valuable insights for researchers in the pharmaceutical and agrochemical industries.
Physicochemical Properties: A Quantitative Perspective
The introduction of a trifluoromethyl group significantly alters key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Impact on Acidity (pKa)
The strong electron-withdrawing nature of the CF₃ group consistently enhances the acidity of nearby functional groups. This effect is crucial for modulating the ionization state of a drug molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with its biological target.
| Heterocycle | Substituent | pKa | Reference |
| Piperidine | H | 11.22 | [5] |
| Piperidine | 3-CF₃ | 8.75 | [5] |
| Tetrahydrofuran | 3-NH₂ | 9.5 | [6] |
| Tetrahydrofuran | 3-NH₂, 5-CF₃ | 7.8 | [6] |
| Tetrahydrothiophene | 3-NH₂ | 9.2 | [6] |
| Tetrahydrothiophene | 3-NH₂, 5-CF₃ | 7.5 | [6] |
Impact on Lipophilicity (logP)
The CF₃ group is one of the most lipophilic substituents, and its incorporation generally leads to a significant increase in the logP value of a molecule.[2] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier. However, the overall effect on lipophilicity is dependent on the specific heterocyclic scaffold and the position of substitution.
| Heterocycle | Substituent | logP | Reference |
| Piperidine | H | 0.83 | [5] |
| Piperidine | 4-CF₃ | 2.15 | [5] |
| Tetrahydrofuran | 3-OH | -0.5 | [6] |
| Tetrahydrofuran | 3-OH, 5-CF₃ | 0.7 | [6] |
| Tetrahydrothiophene | 3-OH | 0.2 | [6] |
| Tetrahydrothiophene | 3-OH, 5-CF₃ | 1.4 | [6] |
| Nilotinib Analog | H | 3.93 | [7] |
| Nilotinib (contains CF₃) | CF₃ | 4.65 | [7] |
Synthetic Methodologies: Key Experimental Protocols
The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the use of trifluoromethylated building blocks and the direct introduction of the CF₃ group onto a pre-existing heterocyclic core. Several powerful methods have been developed for direct C-H trifluoromethylation.
Protocol 1: Direct C-H Trifluoromethylation of Pyridines via N-oxide Activation
This method allows for the regioselective trifluoromethylation of pyridines, which are prevalent scaffolds in many pharmaceuticals.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Bromo-5-(trifluoromethyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Bromo-5-(trifluoromethyl)thiazole. While specific experimental spectra for this compound are not publicly available in the searched literature, this document outlines the anticipated spectroscopic characteristics based on the analysis of structurally related compounds and general principles of spectroscopic analysis. Furthermore, it details generalized yet specific experimental protocols for acquiring the necessary data for this and similar fluorinated heterocyclic compounds.
Chemical Structure and Properties
-
IUPAC Name: 2-bromo-5-(trifluoromethyl)-1,3-thiazole
-
CAS Number: 1209458-80-9
-
Molecular Formula: C₄HBrF₃NS
-
Molecular Weight: 232.02 g/mol
-
Physical State: Liquid
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. These values are predictive and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | ~8.0 - 8.5 | Quartet (q) | ~1-2 Hz (⁴JH-F) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C-2 | ~140 - 145 | Singlet (s) | - |
| C-4 | ~145 - 150 | Quartet (q) | ~5-10 Hz (³JC-F) |
| C-5 | ~115 - 120 | Quartet (q) | ~40-50 Hz (²JC-F) |
| CF₃ | ~120 - 125 | Quartet (q) | ~270-280 Hz (¹JC-F) |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CF₃ | ~ -60 to -70 | Singlet (s) or Quartet (q) | - or ~1-2 Hz (⁴JF-H) |
Table 4: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=N stretch (thiazole ring) | ~1500 - 1650 | Medium |
| C-F stretch (CF₃) | ~1100 - 1350 | Strong |
| Thiazole ring vibrations | Multiple bands | Medium to Weak |
| C-Br stretch | ~500 - 650 | Medium |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 231/233 | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| [M-Br]⁺ | 152 | Loss of bromine radical |
| [M-CF₃]⁺ | 162/164 | Loss of trifluoromethyl radical |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for the analysis of fluorinated heterocyclic compounds and should be adapted as necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: wide spectral width to encompass potential shifts, relaxation delay of 1-5 seconds.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (for a liquid sample):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of the liquid this compound directly onto the ATR crystal or between two salt plates to create a thin film.[1][2][3]
Data Acquisition:
-
Record a background spectrum of the empty and clean ATR crystal or salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.[2]
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source, often via direct infusion or through a gas chromatograph (GC) inlet.
-
Set the electron energy to a standard 70 eV.
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Pay close attention to the isotopic pattern of the molecular ion to confirm the presence of bromine.[4][5] For compounds containing one bromine atom, a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 will be observed.[4][5]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. These application notes provide a detailed protocol for the Suzuki coupling of 2-Bromo-5-(trifluoromethyl)thiazole with various arylboronic acids. The presence of the trifluoromethyl group can significantly influence the electronic properties and reactivity of the thiazole ring, making the optimization of reaction conditions crucial for achieving high yields and purity. The protocols and data presented herein are compiled from established methodologies for structurally related trifluoromethyl-substituted heterocycles and provide a robust starting point for researchers.
Reaction Principle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, particularly with electronically modified substrates such as this compound.
Data Presentation: Representative Suzuki Coupling Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on successful protocols for analogous trifluoromethyl-containing heterocyclic compounds.[1] Optimization may be required for specific substrates.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 100 | 16 | 80-90 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 110 | 12 | 75-85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 65-75 |
| 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 246 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 29 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).[2]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-16 hours).
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-(trifluoromethyl)thiazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Reaction with 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its broad functional group tolerance and mild reaction conditions make it highly suitable for the synthesis of complex molecules.[1]
This document provides detailed application notes and protocols for the Sonogashira reaction of 2-bromo-5-(trifluoromethyl)thiazole. The presence of the electron-withdrawing trifluoromethyl group on the thiazole ring influences its reactivity, making the optimization of reaction conditions crucial for achieving high yields. Thiazole moieties are prevalent in many pharmaceuticals, and the introduction of an alkynyl group via the Sonogashira coupling offers a gateway to a diverse range of novel chemical entities for drug discovery programs.
Reaction Principle
The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper catalysts. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (this compound). The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, the base, and the Cu(I) salt. A subsequent transmetalation step between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the desired alkynylated product and regenerates the active Pd(0) catalyst.[3]
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling reaction of various bromoheterocycles, which can serve as a guide for the reaction of this compound. Due to the electron-deficient nature of the substrate, conditions similar to those used for other electron-poor bromoheterocycles are recommended.
Table 1: Reaction Conditions for Sonogashira Coupling of Bromoheterocycles
| Entry | Bromoheterocycle | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 |
| 3 | 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | i-Pr₂NH | THF | 60 | 12 | 85 |
| 4 | 2-Bromo-5-nitrothiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 4 | 78 |
Note: The data in this table is compiled from analogous reactions in the literature and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a general procedure adapted from established methods for the Sonogashira coupling of electron-deficient bromoheterocycles.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for situations where the copper co-catalyst may lead to undesirable side reactions.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or a bulky amine like dicyclohexylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add this compound, the terminal alkyne, and the base.
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl or heteroaryl halides with a wide variety of primary and secondary amines. Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have made it an invaluable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-5-(trifluoromethyl)thiazole. The presence of the electron-withdrawing trifluoromethyl group and the thiazole ring presents unique considerations for optimizing reaction conditions to achieve high yields and purity. The protocols provided are based on established methodologies for similar heteroaryl systems and aim to serve as a comprehensive guide for researchers.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-amino-5-(trifluoromethyl)thiazole product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
The choice of ligand, base, and solvent is critical for the success of the reaction, influencing the reaction rate, yield, and suppression of potential side reactions.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are derived from protocols for structurally similar heteroaryl bromides and serve as a starting point for optimization.
Table 1: Reaction with Primary and Secondary Alkylamines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 75-90 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | THF | 80 | 12-24 | 70-85 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 80-95 |
| 4 | Piperidine | Pd(OAc)₂ (2) | Xantphos (5) | K₂CO₃ (2.0) | Toluene | 110 | 18-24 | 70-85 |
Table 2: Reaction with Anilines
| Entry | Aniline | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 80-95 |
| 2 | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 75-90 |
| 3 | 4-Chloroaniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (2.0) | THF | 80 | 12-18 | 70-85 |
| 4 | 2-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18-24 | 65-80 |
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be purified by standard methods.
-
The choice of ligand is critical and should be tailored to the specific amine substrate. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.
Protocol A: Coupling with a Primary Alkylamine (e.g., n-Hexylamine)
Materials:
-
This compound (1.0 mmol, 232 mg)
-
n-Hexylamine (1.2 mmol, 121 mg, 0.16 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
-
Add anhydrous toluene (3 mL) via syringe, followed by n-hexylamine.
-
Finally, add sodium tert-butoxide to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-hexyl-5-(trifluoromethyl)thiazol-2-amine.
Protocol B: Coupling with an Aniline (e.g., 4-Methoxyaniline)
Materials:
-
This compound (1.0 mmol, 232 mg)
-
4-Methoxyaniline (1.2 mmol, 148 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-methoxyaniline, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(4-methoxyphenyl)-5-(trifluoromethyl)thiazol-2-amine.
Troubleshooting
-
Low or no conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst or ligand may be of poor quality. Consider using a pre-catalyst. The base may not be strong enough; for less reactive amines, stronger bases like LHMDS or NaOtBu are often necessary.
-
Formation of side products: Hydrodehalogenation of the starting material can occur. This may be minimized by using a different ligand or lowering the reaction temperature. For substrates with other reactive functional groups, a careful selection of a milder base (e.g., K₂CO₃ or Cs₂CO₃) may be required.
-
Difficulty in purification: The product may be difficult to separate from the ligand or its oxide. Using a different ligand or a work-up procedure involving an acidic wash (if the product is stable) can sometimes help.
These application notes and protocols provide a comprehensive starting point for the successful Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions for each specific amine substrate is recommended to achieve the best possible results.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-5-(trifluoromethyl)thiazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the trifluoromethylthiazole moiety in a range of biologically active compounds. The methodologies described herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings—offer efficient pathways to novel derivatives for drug discovery and development.
The resulting 2-substituted-5-(trifluoromethyl)thiazole scaffolds are prominent in compounds investigated for various therapeutic applications, including as kinase inhibitors for anticancer therapy.[1][2][3] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(trifluoromethyl)thiazoles
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups.[4]
Representative Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on optimized conditions for similar substrates.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | ~78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/EtOH/H₂O | 85 | 12 | ~88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (5 mL) via syringe.
-
Stir the reaction mixture at 90-100 °C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)thiazole.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-(trifluoromethyl)thiazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to conjugated enyne systems.[2]
Representative Quantitative Data
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N | THF | 60 | 6 | ~90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | XPhos (4) | CuI (5) | DIPA | Toluene | 80 | 8 | ~85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | - | CuI (5) | Et₃N | DMF | 70 | 5 | ~93 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2.5) | sXPhos (3) | - (Copper-free) | Cs₂CO₃ | MeCN/H₂O | 65 | 4 | ~88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask and purge with an inert gas.
-
Add degassed THF (5 mL) and Et₃N (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the mixture at 60 °C for 6 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the 2-alkynyl-5-(trifluoromethyl)thiazole.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-(trifluoromethyl)thiazoles
This reaction is a powerful method for forming carbon-nitrogen bonds, coupling this compound with a wide variety of primary and secondary amines.[5][6]
Representative Quantitative Data
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | ~95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~82 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 10 | ~89 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | ~75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk tube
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (0.02 mmol), ligand (0.03 mmol), and base (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-amino-5-(trifluoromethyl)thiazole derivative.
Negishi Coupling: Synthesis of 2-Alkyl/Aryl-5-(trifluoromethyl)thiazoles
The Negishi coupling involves the reaction of an organozinc reagent with this compound, offering a mild and efficient route to C-C bond formation, particularly for alkyl-aryl coupling.[7]
Representative Quantitative Data
| Entry | Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 50 | 8 | ~80 |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | DMF | 60 | 12 | ~75 |
| 3 | Benzylzinc chloride | Pd(dppf)Cl₂ (3) | - | THF | RT | 16 | ~88 |
| 4 | (4-Fluorophenyl)zinc chloride | Pd(P(t-Bu)₃)₂ (2) | - | NMP | 70 | 6 | ~91 |
Experimental Protocol: General Procedure for Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (1.5 equivalents, e.g., prepared in situ from the corresponding organohalide and zinc dust)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous THF
-
Schlenk flask
Procedure:
-
To a Schlenk flask containing a solution of the organozinc reagent (1.5 mmol) in THF (3 mL), add the palladium catalyst (0.03 mmol).
-
Add a solution of this compound (1.0 mmol) in THF (2 mL) to the mixture.
-
Stir the reaction at 50 °C for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-bromo-5-(trifluoromethyl)thiazole scaffold is a highly valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The unique combination of the thiazole ring, a known pharmacophore in many biologically active compounds, with a trifluoromethyl group and a bromine atom offers several advantages for drug design.[1][2][3] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries.[4] This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on key synthetic transformations and providing examples of biologically active compounds.
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][5] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.[6] Thiazole-containing compounds have shown significant promise as inhibitors of various kinases, including serine/threonine kinases like PI3K, Akt, mTOR, and CDKs, as well as tyrosine kinases such as Src, Abl, and JAKs.[5][7][8]
Key Synthetic Strategies
The bromine atom at the 2-position of the thiazole ring is amenable to several powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, which is crucial for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of kinase inhibitors.
dot
Caption: Key cross-coupling reactions for functionalizing this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-5-(trifluoromethyl)thiazole derivatives. These compounds are key intermediates for a variety of kinase inhibitors.[4][9]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)thiazole.
Caption: Logical steps for Buchwald-Hartwig amination.
Representative Kinase Inhibitors and Biological Data
The following tables summarize examples of kinase inhibitors containing the trifluoromethyl-thiazole moiety and their reported biological activities.
Table 1: PI3K/mTOR Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Cell Line (GI₅₀) | Reference |
| Compound 3b | PI3Kα / mTOR | 0.086 / 0.221 | Leukemia HL-60(TB) | |
| [2][10] | Compound 3e | PI3Kα / mTOR | >10 / >10 | Leukemia HL-60(TB) |
| [2][10] | ||||
| Table 2: Aurora Kinase Inhibitors |
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Notes | Reference |
| JNJ-7706621 Analog (1d) | Aurora-A | >10 | Bulky trifluoromethyl group seems to cause unfavorable steric interactions. | |
| [11] | CYC116 | Aurora A/B | - | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative. |
| [12] | ||||
| Table 3: JAK Inhibitors |
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Selectivity | Reference |
| Compound 23a | JAK1 | 72 | >12-fold vs other JAKs | |
| [13] | Ruxolitinib | JAK1 / JAK2 | 2.8 / 3.3 | - |
| [5] | Tofacitinib | JAK1 / JAK3 | 1.6 / 2.0 | - |
| [5] | ||||
| Table 4: Src Kinase Inhibitors |
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Notes | Reference |
| Dasatinib (BMS-354825) | pan-Src / Abl | <1.0 / <1.0 | 2-aminothiazole scaffold | |
| [8][14] | Bosutinib | Src / Abl | 1.2 / 1.0 | - |
| [14] |
Signaling Pathway Visualization
dot
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the generation of diverse libraries of thiazole-based compounds. The provided biological data for representative inhibitors highlights the potential of this scaffold in targeting various kinases implicated in cancer and other diseases. Further exploration of the chemical space around the 2-substituted-5-(trifluoromethyl)thiazole core is a promising strategy for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-5-(trifluoromethyl)thiazole as a key building block in the synthesis of bioactive molecules, with a particular focus on its application in the development of kinase inhibitors. This document includes detailed experimental protocols for key synthetic transformations, quantitative data on the biological activity of synthesized compounds, and visualizations of relevant signaling pathways.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functionalities. The electron-withdrawing trifluoromethyl group at the 5-position can influence the molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can also play a crucial role in its binding to biological targets. This combination of features makes this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition.
Application in Bioactive Molecule Synthesis
This compound has been successfully employed in the synthesis of a variety of bioactive compounds, most notably inhibitors of key cellular signaling proteins. Its utility is highlighted in the generation of potent and selective kinase inhibitors, which are crucial in the treatment of diseases such as cancer and inflammatory disorders.
Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases. The thiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The ability to functionalize the 2-position of the 5-(trifluoromethyl)thiazole core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
One of the most significant applications of this compound is in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these conditions.
Quantitative Data
The following table summarizes the biological activity of representative bioactive molecules synthesized using this compound as a starting material.
| Compound ID | Target | Bioactivity (IC₅₀) | Reference |
| RIPK1 Inhibitor 1 | RIPK1 | 5 nM | [1] |
| PI3Kα Inhibitor 1 | PI3Kα | 86 nM | [2] |
| mTOR Inhibitor 1 | mTOR | 221 nM | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of key bioactive molecules and intermediates are provided below.
Protocol 1: Synthesis of a 2-Aryl-5-(trifluoromethyl)thiazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 232 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)thiazole.
Protocol 2: Synthesis of a 2-Amino-5-(trifluoromethyl)thiazole Derivative via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18 mg) and Xantphos (0.04 mmol, 23 mg).
-
Evacuate and backfill the tube with nitrogen or argon.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol, 232 mg), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-(trifluoromethyl)thiazole derivative.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by molecules synthesized from this compound and a general experimental workflow.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its utility in constructing potent kinase inhibitors, particularly for targets like RIPK1 and PI3K/mTOR, underscores its importance in modern drug discovery. The provided protocols offer a foundation for the synthesis of such compounds, and the accompanying data and pathway diagrams provide context for their biological evaluation and mechanism of action. Further exploration of the chemical space accessible from this starting material holds significant promise for the development of novel therapeutics.
References
Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-amino-5-(trifluoromethyl)thiazole derivatives through carbon-nitrogen (C-N) bond formation, utilizing 2-Bromo-5-(trifluoromethyl)thiazole as the starting material. The methodologies detailed herein are central to the synthesis of novel compounds in medicinal chemistry and materials science, where the 5-(trifluoromethyl)thiazole moiety is a key structural motif.
Introduction
The 2-amino-5-(trifluoromethyl)thiazole scaffold is a privileged pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[3] Consequently, efficient methods for the construction of C-N bonds at the 2-position of the 5-(trifluoromethyl)thiazole ring are of significant interest in drug discovery and development.
The primary methods for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr). The choice of method depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups in the reactants.
-
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[3][4] It is known for its high functional group tolerance and the ability to couple a broad range of amines, including primary and secondary aliphatic and aromatic amines, with aryl and heteroaryl halides. The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base.
-
Ullmann Condensation : A copper-catalyzed method for the formation of C-N bonds, the Ullmann reaction is a classical transformation that often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination.[5][6] However, it can be a valuable alternative, particularly for certain substrates and in large-scale synthesis where the cost of the catalyst is a consideration.
-
Nucleophilic Aromatic Substitution (SNAr) : In specific cases, particularly with highly activated substrates or very strong nucleophiles, direct SNAr can be a viable pathway for C-N bond formation. The electron-withdrawing nature of the thiazole ring and the trifluoromethyl group can facilitate this reaction with certain amines under basic conditions.[7][8]
Data Presentation
The following tables summarize representative quantitative data for C-N bond formation reactions with this compound. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Table 1: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 16 | 82 |
| 3 | Morpholine | BrettPhos Pd G3 (2) | - | LHMDS | THF | 80 | 8 | 91 |
| 4 | n-Butylamine | Pd(OAc)₂ (2.5) | BINAP (5) | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
Table 2: Ullmann Condensation of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 120 | 24 | 75 |
| 2 | 4-Chloroaniline | CuI (15) | Phenanthroline (30) | K₃PO₄ | DMF | 140 | 36 | 68 |
| 3 | Pyrrolidine | Cu₂O (10) | - | K₂CO₃ | NMP | 150 | 24 | 65 |
Table 3: Nucleophilic Aromatic Substitution (SNAr) of this compound
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMSO | 100 | 12 | 70 |
| 2 | Diethylamine | NaH | THF | 65 | 24 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%) under an inert atmosphere (in a glovebox or under a stream of argon).
-
Add the base (1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the Schlenk tube and place it in a preheated oil bath.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation
This protocol outlines a general method for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (optional, e.g., L-Proline, phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a reaction vessel, add the copper catalyst (10-20 mol%), the ligand (if used, 20-40 mol%), and the base (2.0-3.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.2-2.0 equivalents).
-
Add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 120 °C to 160 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for C-C Bond Formation Using 2-Bromo-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-(trifluoromethyl)thiazole as a key building block. The resulting 2-substituted-5-(trifluoromethyl)thiazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole moiety in a wide range of biologically active compounds.[1][2][3] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Introduction to Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[4] This document focuses on five key transformations for the functionalization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Heck reaction, Stille coupling, and Negishi coupling.
Applications in Drug Discovery and Development
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Derivatives of thiazole exhibit a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][5][6] The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of these molecules. The C-C bond formation reactions described herein provide access to a diverse library of 2-aryl, 2-alkynyl, and 2-alkenyl-5-(trifluoromethyl)thiazoles for screening and lead optimization in drug discovery programs. For instance, substituted arylthiazoles have shown promise as anticancer agents.[1]
General Workflow for Palladium-Catalyzed Cross-Coupling
A general workflow for the palladium-catalyzed cross-coupling reactions of this compound is depicted below. Key steps include the careful setup of the reaction under an inert atmosphere, the reaction itself, and subsequent work-up and purification of the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is widely used for the synthesis of biaryl compounds.
Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 76[4] |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 82[2] |
Note: Yields are based on reported procedures for similar substrates and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)thiazole.
References
- 1. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
Application Notes and Protocols for the Stille Coupling of Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for the Stille cross-coupling reaction of bromothiazoles with various organostannane reagents. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex heterocyclic compounds.
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1] Its appeal lies in the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, which often obviates the need for protecting groups.[2][3] However, the high toxicity of organotin compounds necessitates careful handling and appropriate disposal methods.[3]
General Reaction Scheme
The general transformation for the Stille coupling of a bromothiazole is depicted below:
Caption: Catalytic cycle for the Stille coupling of bromothiazoles.
Experimental Workflow
The following diagram illustrates a typical workflow for performing a Stille coupling experiment in the laboratory.
Caption: General experimental workflow for Stille coupling.
References
Application Notes and Protocols: 2-Bromo-5-(trifluoromethyl)thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-(trifluoromethyl)thiazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of novel therapeutic agents. The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The electron-withdrawing trifluoromethyl group at the 5-position significantly influences the electronic properties of the thiazole ring, often enhancing the biological activity and metabolic stability of the resulting derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential drug candidates, with a focus on anticancer agents and kinase inhibitors.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas, primarily in oncology. The trifluoromethylthiazole scaffold is a key component of various potent and selective inhibitors of cellular signaling pathways implicated in cancer progression.
PI3K/mTOR Dual Inhibitors
The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several studies have focused on developing thiazole derivatives as PI3K/mTOR dual inhibitors. Although direct synthesis from this compound is not always explicitly detailed, the resulting structures highlight the importance of the trifluoromethylthiazole core. For instance, a series of novel thiazole derivatives has been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR, with some compounds exhibiting potent anticancer effects.[1]
Anticancer Agents Targeting Tubulin Polymerization
Thiazole derivatives have also been investigated as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. The 2-amino-5-aryl-thiazole scaffold has been identified as a promising pharmacophore for this activity. By utilizing this compound in Suzuki coupling reactions, a variety of 2-aryl-5-(trifluoromethyl)thiazole analogues can be synthesized and screened for their antiproliferative and tubulin polymerization inhibitory activities.
General Anticancer and Antimicrobial Applications
The trifluoromethylthiazole moiety is present in a range of compounds with broad-spectrum anticancer and antimicrobial activities. A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and shown to possess anticancer activity against various cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer).[2] Furthermore, the thiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.
Data Presentation: Biological Activity of Trifluoromethylthiazole Derivatives
The following table summarizes the biological activity of representative trifluoromethyl-containing thiazole derivatives from various studies. This data showcases the potential of the 2-substituted-5-(trifluoromethyl)thiazole scaffold in medicinal chemistry.
| Compound ID | Structure | Target/Assay | IC50/Activity | Reference |
| 3b | Thiazole derivative with 2-ethoxyphenol group | PI3Kα | 0.086 ± 0.005 µM | [1] |
| mTOR | 0.221 ± 0.014 µM | [1] | ||
| 3e | Thiazole derivative with 3-chloro-4-nitrophenyl ring | PI3Kα | > 10 µM | |
| mTOR | 1.25 ± 0.08 µM | |||
| Compound 7a | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549, Bel7402, HCT-8 cell lines | Moderate anticancer activity | [2] |
| Compound 8e | 2-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549, Bel7402, HCT-8 cell lines | Moderate anticancer activity | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to synthesize 2-aryl-5-(trifluoromethyl)thiazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent mixture (1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)thiazole.
Protocol 2: In Vitro PI3K/mTOR Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PI3K and mTOR kinases.
Materials:
-
Synthesized 2-aryl-5-(trifluoromethyl)thiazole derivatives
-
Recombinant human PI3K and mTOR enzymes
-
ATP
-
Substrate (e.g., PIP2 for PI3K, PHAS-1/4E-BP1 for mTOR)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-(trifluoromethyl)thiazole
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-bromo-5-(trifluoromethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the most common initial culprits?
A1: Low or no product formation is a frequent issue. The primary factors to investigate are:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have degraded.[1] Consider using a fresh catalyst or a more robust pre-catalyst.[1]
-
Reagent Quality: Boronic acids can degrade via protodeboronation or form unreactive anhydrides (boroxines).[1][2] Verify the purity of your boronic acid/ester and the aryl bromide.
-
Inadequate Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][4]
-
Sub-optimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific electron-deficient substrate.[5][6]
Q2: What is the best palladium catalyst and ligand combination for this specific substrate?
A2: this compound is an electron-deficient heteroaryl halide. This electronic property can make the oxidative addition step more facile, but the overall catalytic cycle can be challenging.
-
Catalysts: For initial screening, common Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are viable, as is the Pd(0) source Pd(PPh₃)₄.[3][7][8] However, for challenging couplings, modern, well-defined precatalysts like Buchwald G3 or G4 palladacycles are often more efficient and reproducible.[1]
-
Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required for challenging substrates.[6][7] Ligands like XPhos, SPhos, or RuPhos can significantly improve yields by facilitating both the oxidative addition and reductive elimination steps.[7] For some systems, N-heterocyclic carbenes (NHCs) can also be highly effective.[7]
Q3: How does the choice of base impact the reaction yield?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9][10] The selection of a base can significantly impact the reaction rate and yield.[9]
-
Common Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[3][9]
-
Base Strength: For electron-deficient systems like this, stronger bases such as Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[6]
-
Anhydrous vs. Aqueous: While many Suzuki reactions use aqueous bases, ensuring the base is finely powdered and anhydrous can be beneficial, particularly with K₃PO₄, where trace water can sometimes be advantageous.[6]
Q4: My boronic acid seems to be decomposing. What can I do to prevent this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially under harsh conditions (high temperature, strong base).[1][2]
-
Use Boronate Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable than their corresponding boronic acids.[11][12] They are often crystalline solids that are easier to handle and purify.[11] While they may react slower, they can lead to higher overall yields by minimizing decomposition.[11][13]
-
Milder Conditions: If possible, use milder bases and lower reaction temperatures to slow the rate of decomposition.[1]
-
Stoichiometry: Using a slight excess (1.1 - 1.5 equivalents) of the boron reagent is standard practice to compensate for any potential decomposition.[3]
Q5: I am seeing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen, which can interfere with the palladium catalyst.[1][2]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to thoroughly degas the solvent and the reaction mixture before heating.[1] Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (e.g., 30 minutes) are recommended.[4][5]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.[1]
Troubleshooting Guide
If you are facing issues with your reaction, follow this systematic approach to diagnose and resolve the problem.
Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting and optimizing the Suzuki coupling reaction.
Data Presentation: Screening Reaction Conditions
A systematic screening of reaction parameters is often the key to unlocking higher yields. The following table provides a template for such an optimization study.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Low |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Moderate |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | Improved |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | High |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | Excellent |
| 6 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | Moderate |
| 7 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | High |
Note: This table presents illustrative data. Actual results will require experimental validation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours).[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[3]
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The base plays a critical role in the transmetalation step, while the ligand influences both oxidative addition and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling of Bromothiazoles
Welcome to the technical support center for the Sonogashira coupling of bromothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of bromothiazoles?
A1: The two most prevalent side reactions encountered are:
-
Alkyne Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne starting material, which is particularly common in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[1][2]
-
Hydrodehalogenation (or Protodebromination): This involves the replacement of the bromine atom on the thiazole ring with a hydrogen atom, leading to the formation of an undesired debrominated thiazole byproduct. This can be a significant issue with electron-rich heterocyclic systems.[3]
Q2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay side product). How can I minimize this?
A2: Alkyne homocoupling is a frequent issue in copper-catalyzed Sonogashira reactions. Here are several strategies to suppress this side reaction:
-
Strictly Anaerobic Conditions: Rigorously exclude oxygen from your reaction by using standard Schlenk line techniques or a glovebox.[2]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to specifically avoid this issue. These methods may require a more active palladium/ligand system but often result in cleaner reactions.
-
Amine Base Purity: Ensure the amine base (e.g., triethylamine, diisopropylamine) is of high purity and properly degassed.[3]
Q3: My primary side product is the debrominated thiazole. What are the likely causes and how can I prevent it?
A3: Protodebromination is a common challenge with electron-rich heterocycles like thiazoles. To mitigate this:
-
Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or a phosphate-based alternative.[3]
-
Optimize Ligand Choice: Certain phosphine ligands can promote reductive elimination pathways that lead to debromination. Experimenting with different ligands can be beneficial.[3]
-
Lower the Reaction Temperature: High temperatures can promote various side reactions, including debromination. Reducing the temperature may slow down the desired reaction but can significantly decrease the formation of the debrominated byproduct.[3]
-
Ensure Anhydrous Conditions: Traces of water can act as a proton source, leading to hydrodehalogenation. Use freshly dried solvents and reagents to minimize water content.[3]
Q4: How does the position of the bromine atom on the thiazole ring (2-, 4-, or 5-position) affect the reaction and the likelihood of side reactions?
A4: The reactivity of bromothiazole isomers in Sonogashira coupling generally follows the order of C-Br bond lability, which is influenced by the electronic environment of the carbon atom. While specific comparative data for all bromothiazole isomers is limited in the literature, general principles of heteroaromatic chemistry suggest:
-
2-Bromothiazole: The C2 position is often the most reactive towards nucleophilic substitution and can be more susceptible to side reactions.
-
5-Bromothiazole: This isomer may also exhibit high reactivity.
-
4-Bromothiazole: The C4 position might be slightly less reactive compared to the C2 and C5 positions.
The electron-rich nature of the thiazole ring can generally make it more prone to protodebromination compared to less electron-rich aryl bromides.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
If you are experiencing low to no yield of your desired alkynylthiazole product, consider the following troubleshooting steps:
-
Catalyst and Ligand Activity:
-
Palladium Catalyst: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is active. Older catalysts can lose activity. For electron-deficient systems, consider using more electron-rich and bulky phosphine ligands.[4]
-
Copper Co-catalyst: If using a copper-catalyzed protocol, ensure the copper(I) source (e.g., CuI) is of high purity and not oxidized to copper(II).[4]
-
-
Reaction Conditions:
-
Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions with some bromothiazoles may require heating (e.g., 60-80 °C).[4]
-
Solvent: The choice of solvent is critical. Amine bases can often serve as both the base and the solvent. In some cases, a co-solvent like THF or DMF can improve solubility and reaction rates. Ensure all solvents are anhydrous and degassed.[4]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[4]
-
-
Substrate Reactivity:
-
Alkyne Partner: Electron-rich terminal alkynes tend to be more reactive in Sonogashira couplings. If you are using an electron-poor alkyne, you may need to optimize the reaction conditions more thoroughly.
-
Problem 2: Significant Formation of Side Products
The table below summarizes common side products and recommended solutions.
| Side Product | Potential Cause(s) | Recommended Solutions |
| Alkyne Dimer (Glaser Coupling) | Oxygen in the reaction mixture; High concentration of Cu(I) catalyst.[5] | - Rigorously degas all solvents and reagents. - Maintain a positive pressure of inert gas. - Switch to a copper-free protocol. - Reduce the loading of the copper catalyst. |
| Debrominated Thiazole | Presence of a proton source (e.g., water); Strong base; High reaction temperature.[3] | - Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₂CO₃). - Lower the reaction temperature. - Experiment with different phosphine ligands.[3] |
Quantitative Data Summary
The following table presents representative data on the effect of reaction conditions on the yield of Sonogashira coupling products. Note that specific yields will be highly dependent on the exact substrates and reaction conditions used.
| Bromothiazole Derivative | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | 85 | [6] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [7] |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | 3 | 98 | [8] |
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling of a Bromothiazole Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.[6]
Materials:
-
Bromothiazole derivative (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or triethylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromothiazole derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Sonogashira Reactions
Caption: A troubleshooting flowchart for common Sonogashira coupling issues.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
Technical Support Center: Improving Buchwald-Hartwig Amination for Thiazole Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of thiazole substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-Hartwig aminations with thiazole substrates often challenging?
A1: Thiazole substrates present unique challenges in palladium-catalyzed amination reactions due to a combination of factors:
-
Catalyst Inhibition: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can slow down or completely halt the catalytic cycle.
-
Electron-Rich Nature: The electron-rich nature of the thiazole ring can make the reductive elimination step of the catalytic cycle more difficult.[1]
-
Base Sensitivity: Some functionalized thiazoles can be sensitive to the strong bases typically employed in Buchwald-Hartwig aminations, leading to substrate decomposition and the formation of byproducts that can also inhibit the catalyst.[1]
-
Competing Side Reactions: Unproductive side reactions, such as β-hydride elimination, can compete with the desired C-N bond formation, reducing the yield of the target product.[2]
Q2: What are the most critical parameters to consider when optimizing the amination of a thiazole substrate?
A2: The most critical parameters to screen are the choice of ligand, base, and palladium precursor. The solvent and reaction temperature also play significant roles and should be optimized. For challenging heteroaromatic substrates like thiazoles, a systematic screening of these parameters is often necessary to achieve high efficiency.[3]
Q3: Which types of ligands are generally most effective for the amination of thiazoles?
A3: Bulky, electron-rich phosphine ligands are generally preferred for the amination of heteroaryl halides, including thiazoles. These ligands can promote the desired reductive elimination step and minimize side reactions. Commonly successful ligand classes include:
-
Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are often effective.[3]
-
Ferrocene-based ligands: These have also shown success in challenging coupling reactions.[2]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity.
A ligand screening is highly recommended for each specific thiazole substrate and amine combination.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting thiazole halide.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low or no conversion.
Problem 2: Significant formation of side products, such as hydrodehalogenation of the thiazole.
The formation of side products often indicates that the catalytic cycle is being diverted into unproductive pathways.
-
Possible Cause: The reductive elimination step is slow compared to side reactions like β-hydride elimination (if the amine has β-hydrogens) or hydrodehalogenation.
-
Solution 1: Ligand Choice: Switch to a bulkier, more electron-rich ligand. These ligands can accelerate the rate of reductive elimination relative to competing pathways.[2]
-
Solution 2: Base Selection: The choice of base can influence the equilibrium between different palladium intermediates. Screening different bases may favor the desired product formation.
-
Solution 3: Temperature Optimization: Lowering the reaction temperature may disfavor the side reactions, which often have a higher activation energy.
Problem 3: Reaction works for simple amines but fails for more complex or functionalized amines.
The properties of the amine coupling partner can significantly impact the reaction outcome.
-
Possible Cause 1: Steric Hindrance: A bulky amine may have difficulty coordinating to the palladium center, especially if a bulky ligand is already present.
-
Solution: Try a ligand with a different steric profile. Sometimes a slightly less bulky ligand can be beneficial for coupling sterically demanding amines.
-
-
Possible Cause 2: Electronic Effects: Electron-deficient amines can be less nucleophilic, making the initial coordination and deprotonation steps more challenging.
-
Solution: A stronger base, such as LHMDS, may be required to facilitate the deprotonation of less nucleophilic amines.
-
-
Possible Cause 3: Incompatible Functional Groups: The amine may contain functional groups that are not compatible with the reaction conditions (e.g., acidic protons that quench the base, or groups that can coordinate to the catalyst).
-
Solution: Protect the incompatible functional groups before the coupling reaction and deprotect them in a subsequent step.
-
Quantitative Data from Optimization Studies
The following tables summarize quantitative data from optimization studies on the Buchwald-Hartwig amination of bromothiazole derivatives. These tables can serve as a starting point for developing reaction conditions for similar substrates.
Table 1: Optimization of the Amination of 2-Bromo-4-(methoxymethyl)thiazole with an Arylamine
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | NaOtBu (1.2) | Toluene | 100 | 82 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 | 65 |
| 4 | XPhos Pd G3 (4) | - | NaOtBu (1.2) | Toluene | 100 | 91 |
| 5 | XPhos Pd G3 (4) | - | K₃PO₄ (2.0) | Dioxane | 110 | 88 |
| 6 | XPhos Pd G3 (4) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 85 |
Table 2: Pd-Catalyzed Amination of 5-Bromothiazoles with Diarylamines
| Thiazole Substrate | Amine | Yield (%) |
| 2-Phenyl-5-bromothiazole | Diphenylamine | 85 |
| 2-(4-Methoxyphenyl)-5-bromothiazole | Diphenylamine | 88 |
| 2-(4-Chlorophenyl)-5-bromothiazole | Diphenylamine | 82 |
| 2-Phenyl-5-bromothiazole | N-Phenyl-1-naphthylamine | 78 |
Reaction conditions: Pd(OAc)₂, SPhos, NaOtBu, Toluene, 110 °C.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a Halothiazole [3]
This protocol provides a general starting point for the amination of a halothiazole. Optimization of the specific ligand, base, and temperature may be required.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
Halothiazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halothiazole, amine (if solid), and base.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Place the Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Key Relationships
The efficiency of the Buchwald-Hartwig amination is dependent on the relative rates of the key steps in the catalytic cycle. For thiazole substrates, particular attention must be paid to factors that can lead to catalyst deactivation or favor unproductive side reactions.
Caption: Simplified catalytic cycle and potential issues with thiazole substrates.
This guide provides a starting point for addressing the challenges associated with the Buchwald-Hartwig amination of thiazole substrates. Successful optimization will often depend on careful and systematic screening of the key reaction parameters for each specific substrate combination.
References
Troubleshooting low yield in palladium-catalyzed reactions of 2-bromothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-bromothiazole substrates.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed reactions of 2-bromothiazoles, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my cross-coupling reaction with a 2-bromothiazole unexpectedly low or non-existent?
Low yields in palladium-catalyzed reactions of 2-bromothiazoles can arise from several factors, primarily related to the catalyst system, reaction conditions, and the inherent properties of the thiazole ring.
-
Potential Cause 1: Catalyst Deactivation/Inhibition. The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, acting as catalyst poisons and hindering its catalytic activity.[1][2]
-
Potential Cause 2: Inefficient Oxidative Addition. The carbon-bromine bond at the 2-position of an electron-rich thiazole ring can be challenging for the palladium catalyst to break in the rate-limiting oxidative addition step.[3]
-
Solution: Utilize electron-rich and bulky phosphine ligands that facilitate this step.[5] Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is often beneficial.[3] Using pre-formed palladium complexes or palladacycles can also improve results.[6]
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical and highly interdependent.
-
Solution: A thorough screening of these parameters is recommended. For Suzuki couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly effective.[3][6] Anhydrous, degassed solvents such as dioxane, toluene, or DMF are often used.[3][6] In some cases, a mixture with water is necessary to dissolve the base.[7]
-
-
Potential Cause 4: Side Reactions. Common side reactions include protodebromination (loss of bromine from the starting material) and, in the case of Suzuki reactions, protodeboronation of the boronic acid.[6]
A logical troubleshooting workflow for low yield is presented below:
Frequently Asked Questions (FAQs)
Q2: Which palladium catalyst and ligand combination is a good starting point for Suzuki coupling of 2-bromothiazoles?
A combination of a palladium(II) precursor like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand is a robust starting point. Ligands like SPhos and XPhos are frequently effective for heteroaryl couplings, including those with thiazoles.[3]
Q3: My Sonogashira coupling of a 2-bromothiazole is not working. What are the key parameters to check?
For Sonogashira couplings, the catalyst system typically involves a palladium source and a copper(I) co-catalyst (e.g., CuI).[9][10][11] Key parameters to investigate are:
-
Catalyst: Ensure both the palladium catalyst and the copper(I) salt are active.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial and often used in excess, sometimes as the solvent.[10][12]
-
Solvent: Anhydrous, degassed solvents like THF or DMF are common.[10][12]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so a rigorously inert atmosphere is essential.[11]
Q4: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
The formation of palladium black (finely divided palladium metal) indicates that the active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[6] This can be caused by:
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the Pd(0) species.
-
High Temperature: Excessive heat can promote catalyst decomposition.
-
Impurities: Impurities in reagents or solvents can lead to catalyst degradation.
To prevent this, you can try increasing the ligand-to-palladium ratio, using a more robust and sterically hindered ligand, lowering the reaction temperature, and ensuring all reagents and solvents are pure and properly degassed.[6]
Q5: Can steric hindrance from a substituent on the thiazole ring affect the reaction?
Yes, significant steric hindrance, for example from a bulky group at the 4- or 5-position of the thiazole ring, can impede the cross-coupling reaction.[13] This steric clash can make it difficult for the coupling partners to approach the palladium center. In such cases, screening different ligands to find one with an optimal steric profile is crucial.
The relationship between key reaction components and potential issues is illustrated below:
Data Presentation: Reaction Condition Optimization
The following tables summarize representative quantitative data for optimizing common palladium-catalyzed reactions with 2-bromothiazoles. These should serve as a starting point for developing your specific reaction conditions.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 100 | 12 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 24 | Moderate |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | 2-MeTHF | 80 | 12 | High |
Yields are generalized; actual results will vary based on specific substrates.
Table 2: Sonogashira Coupling Conditions
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N (3) | THF | 60 | 6 | High |
| 2 | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | 80 | 12 | Moderate |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Et₃N | Toluene | 70 | 8 | Good |
| 4 | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | Good (Cu-free) |
Yields are generalized; actual results will vary based on specific substrates.
Table 3: Heck Coupling Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | Good |
| 2 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | NMP | 140 | 18 | Moderate (ligand-free) |
| 3 | Herrmann's Catalyst (1) | - | NaOAc (2) | DMAc | 130 | 16 | High |
Yields are generalized; actual results will vary based on specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromothiazole
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromothiazole, arylboronic acid/ester, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove solids. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling of 2-Bromothiazole
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Bromothiazole derivative (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 2-bromothiazole, palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the amine salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Thiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions with electron-deficient thiazole substrates.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient thiazoles challenging substrates in cross-coupling reactions?
A1: The electron-deficient nature of the thiazole ring can render it less reactive in certain steps of the catalytic cycle, such as oxidative addition. Additionally, the nitrogen and sulfur heteroatoms can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. The position of substitution on the thiazole ring also significantly influences its reactivity, with the C2 position being the most electron-deficient, C5 being relatively electron-rich, and C4 having a more neutral character.[1]
Q2: What are the most common cross-coupling reactions for functionalizing thiazoles?
A2: The most frequently employed cross-coupling reactions for thiazole functionalization include Suzuki-Miyaura, Direct C-H Arylation, Heck, Sonogashira, and Buchwald-Hartwig amination. Each of these reactions allows for the formation of specific carbon-carbon or carbon-nitrogen bonds, enabling diverse molecular architectures.[2]
Q3: How does the choice of palladium precursor affect the reaction outcome?
A3: For initial screenings, common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are often used to generate the active Pd(0) species in situ. However, for more challenging or sensitive substrates, well-defined, air-stable Pd(II) precatalysts that incorporate a ligand (e.g., XPhos-Pd-G3) can offer higher efficiency and better reproducibility.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no product formation when coupling a halo-thiazole with a boronic acid.
| Possible Cause | Solution |
| Catalyst Inhibition | The thiazole nitrogen can coordinate to the palladium center. Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] Consider using a pre-catalyst like XPhos Pd G2 or G3.[1] |
| Inefficient Oxidative Addition | If using a thiazole chloride, consider switching to the corresponding bromide or iodide, which are generally more reactive.[1] For electron-rich thiazoles, bulky, electron-rich ligands can accelerate oxidative addition.[4] |
| Slow Transmetalation | This is common with electron-deficient boronic acids.[5][6] Use a stronger base such as K₃PO₄ or Cs₂CO₃.[6][7] Ensure anhydrous conditions if using bases that are sensitive to water. |
| Protodeboronation of Boronic Acid | This side reaction is promoted by high temperatures and water.[8] Use anhydrous solvents, a less reactive base like KF, or more stable boronic esters (e.g., pinacol esters).[8][9] |
| Homocoupling | This can occur with the boronic acid or the thiazole halide. Ensure the reaction is thoroughly degassed to remove oxygen, which promotes homocoupling of the boronic acid.[2][8] |
Direct C-H Arylation
Problem: Low yield or incorrect regioselectivity in the direct C-H arylation of a thiazole.
| Possible Cause | Solution |
| Incorrect Regioselectivity | The C5 position is generally the most favorable site for direct arylation due to its higher electron density.[1] The choice of ligand and base can control the regioselectivity. For C2-arylation, a Pd/PPh₃/NaOtBu system can be effective, while a Pd catalyst with a ligand like bathophenanthroline (Bphen) and K₃PO₄ can direct the reaction to the C5 position.[10] |
| Low Catalyst Activity | Screen different palladium catalysts and ligands. Ligand-free conditions with Pd(OAc)₂ have been reported to be effective for some thiazole derivatives.[1][11] |
| Poor Substrate Activation | Consider using a nickel-based catalyst system, which can offer different reactivity and selectivity profiles compared to palladium.[1] Optimize reaction conditions such as temperature, solvent (polar aprotic solvents like DMF or DMAc are common), and base.[1] |
Buchwald-Hartwig Amination
Problem: Failed amination of a halo-thiazole.
| Possible Cause | Solution |
| Catalyst Deactivation by Amine | The amine substrate can act as an inhibitor. Use bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos, which are generally required to facilitate the reductive elimination step.[3][12] |
| Inappropriate Base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. A thorough screening of bases may be necessary.[12] |
| Steric Hindrance | If coupling a bulky amine, consider a less sterically demanding ligand to accommodate both the substrate and the amine at the palladium center.[1] |
Catalyst and Ligand Selection Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Thiazoles
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates.[5] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[5] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Relatively air-stable and good for a range of substrates.[5] | 2-5 |
Table 2: Ligand Recommendations for Different Cross-Coupling Reactions
| Coupling Reaction | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, and can prevent catalyst inhibition by the thiazole nitrogen.[1][3] |
| Direct C-H Arylation | PPh₃, Bathophenanthroline (Bphen) | Ligand choice can control regioselectivity between the C2 and C5 positions.[10] |
| Buchwald-Hartwig | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally required to facilitate the reductive elimination of the C-N bond.[3][12] |
| Heck Coupling | PPh₃, PHOX, BINAP | These ligands are commonly used to stabilize the palladium catalyst throughout the catalytic cycle.[13] |
| Sonogashira | PPh₃, N-Heterocyclic Carbenes (NHCs) | Phosphine ligands are common, and NHCs have been shown to be effective, sometimes allowing for copper-free conditions.[14][15] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromothiazole
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromothiazole (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1, 0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
General Protocol for a Direct C-H Arylation of Thiazole
-
Reaction Setup: In a reaction tube, combine the thiazole substrate (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if applicable), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMAc.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitoring and Workup: Monitor the reaction by an appropriate method. Once complete, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions with electron-deficient thiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
Technical Support Center: Reactivity of 2-Bromo-5-(trifluoromethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)thiazole in palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenge stems from the electronic properties of the substrate. The thiazole ring is electron-deficient, and the 5-trifluoromethyl group is a strong electron-withdrawing group. This electronic nature can significantly impact the key steps of the catalytic cycle in palladium-catalyzed reactions, such as oxidative addition. Consequently, reactions may be sluggish, require carefully optimized conditions, or be prone to side reactions like catalyst deactivation or substrate decomposition.
Q2: How does the trifluoromethyl group influence the reactivity of the C-Br bond?
A2: The electron-withdrawing trifluoromethyl group makes the carbon atom of the C-Br bond more electrophilic, which can facilitate the oxidative addition step with the Pd(0) catalyst.[1] However, the overall electron-deficient nature of the thiazole ring can also affect the stability of the resulting organopalladium intermediate. Careful selection of ligands and reaction conditions is crucial to balance these electronic effects for a successful reaction.
Q3: Which types of phosphine ligands are generally recommended for cross-coupling reactions with electron-deficient heteroaryl bromides?
A3: For electron-deficient heteroaryl bromides, bulky and electron-rich phosphine ligands are often the most effective. Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are frequently employed to enhance the rate of oxidative addition and stabilize the catalytic species.[2][3] For specific applications, other ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or monodentate phosphines might be suitable, but optimization is key.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
Catalyst decomposition: Formation of palladium black, indicating catalyst precipitation and loss of activity. This can often be mitigated by the choice of ligand and careful temperature control.
-
Hydrolysis of the trifluoromethyl group: While generally stable, prolonged reaction times at high temperatures in the presence of strong bases and water could potentially lead to decomposition of the CF3 group.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no product yield.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | The electron-deficient nature of the substrate can make oxidative addition challenging. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to accelerate this step. Consider using a pre-formed palladium(II) precatalyst which can be readily reduced in situ to the active Pd(0) species.[3][4] |
| Poor Transmetalation | The choice of base is critical for activating the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for challenging couplings.[5] The addition of water as a co-solvent can sometimes facilitate transmetalation. |
| Catalyst Deactivation | The formation of palladium black indicates catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). The use of more robust ligands can help stabilize the catalyst. |
| Protodeboronation of Boronic Acid | Boronic acids, especially electron-deficient ones, can be unstable. Use fresh, high-purity boronic acid and consider using potassium trifluoroborate salts, which are more stable.[6] |
Issue 2: Significant debromination of the starting material.
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry the base thoroughly before use. |
| Suboptimal Ligand Choice | Certain ligands may promote side reactions. Screen different classes of ligands, including both biarylphosphines and N-heterocyclic carbenes (NHCs), to identify one that minimizes debromination. |
| Reaction Temperature Too High | High temperatures can accelerate decomposition pathways. Try running the reaction at a lower temperature for a longer duration. |
Data Presentation: Ligand Effects in Suzuki Coupling of Bromo-Heterocycles
Disclaimer: The following data is for illustrative purposes and is based on studies of structurally similar electron-deficient bromo-heterocycles. Optimal conditions for this compound may vary and require specific optimization.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 25-76 | [1] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane | 100 | >95 | [6] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 85-95 | [7] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | ~90 | [8] |
Heck Reaction
Issue 1: Low regioselectivity or formation of isomers.
| Potential Cause | Recommended Solution |
| Ligand Influence | The regioselectivity of the Heck reaction is highly dependent on the ligand. For terminal alkenes, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often favor the linear product. Bidentate phosphine ligands can sometimes favor the branched product.[9] |
| Reaction Conditions | Temperature and solvent can influence the product distribution. A systematic screening of these parameters is recommended. |
Issue 2: Catalyst inhibition.
| Potential Cause | Recommended Solution |
| Coordination of Substrate/Product | The nitrogen and sulfur atoms in the thiazole ring can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky ligands can often mitigate this by sterically disfavoring such coordination. |
| Base Incompatibility | The choice of base can be critical. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOAc are commonly used. The optimal base will depend on the specific alkene and reaction conditions.[10] |
Data Presentation: Ligand Effects in Heck Reactions
Disclaimer: The following data is for illustrative purposes and is based on studies of related aryl bromides. Optimal conditions for this compound may vary.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 100 | ~97 | [11] |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | MeCN/H₂O | 80 | High | [11] |
| Xantphos | PdCl₂(PPh₃)₂ | KOAc | DCE | 80 | 84 | [12] |
| None (phosphine-free) | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 79 | [13] |
Buchwald-Hartwig Amination
Issue 1: No reaction or very slow conversion.
| Potential Cause | Recommended Solution |
| Inappropriate Ligand | The choice of ligand is paramount in Buchwald-Hartwig amination. For electron-deficient heterocycles, bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, or XPhos are often necessary to promote both oxidative addition and reductive elimination.[2][3] |
| Base Strength | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases are generally ineffective.[14][15] |
| Amine Substrate Issues | Primary and secondary amines have different reactivity profiles. The choice of ligand may need to be adjusted accordingly. For volatile amines, the reaction should be performed in a sealed tube. |
Data Presentation: Ligand Effects in Buchwald-Hartwig Amination
Disclaimer: The following data is for illustrative purposes and is based on studies of other aryl bromides. Optimal conditions for this compound may vary.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | >90 | [16] |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | ~96 | [16] |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High | [2] |
| dppf | Pd(OAc)₂ | NaOtBu | Toluene | 80 | Moderate | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 1.5 equiv.), and the alkene (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Seal the tube, remove from the glovebox, and add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A logical approach to troubleshooting low-yield cross-coupling reactions.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. tcichemicals.com [tcichemicals.com]
- 12. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing hydrodehalogenation in reactions with 2-Bromo-5-(trifluoromethyl)thiazole
Welcome to the technical support center for 2-Bromo-5-(trifluoromethyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, with a particular focus on preventing the undesired side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in reactions with this compound?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the thiazole ring is replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)thiazole as a byproduct. This reduces the yield of the desired product and complicates purification due to similar physical properties between the product and the byproduct.
Q2: What are the primary causes of hydrodehalogenation?
A2: The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can arise from various sources in the reaction mixture, including certain solvents (like alcohols), bases (especially those containing trace water or those that can act as hydride donors), or impurities in the reagents. The Pd-H species can then react with the starting material or the palladium-intermediate to generate the hydrodehalogenated byproduct.
Q3: How does the trifluoromethyl group on the thiazole ring affect the propensity for hydrodehalogenation?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in the desired cross-coupling reaction. However, the electron-deficient nature of the thiazole ring can also influence the stability of reaction intermediates and potentially favor pathways leading to hydrodehalogenation under certain conditions.
Q4: Are there general strategies to minimize hydrodehalogenation?
A4: Yes, several strategies can be employed:
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Catalyst and Ligand Selection: Utilize bulky, electron-rich phosphine ligands that promote the desired reductive elimination step over the hydrodehalogenation pathway.
-
Base Selection: Employ weaker, non-nucleophilic inorganic bases.
-
Solvent Choice: Use anhydrous, aprotic solvents that are less likely to act as a hydride source.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the hydrodehalogenation side reaction, which may have a higher activation energy.
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.
Troubleshooting Guides
Issue 1: Significant Formation of 5-(trifluoromethyl)thiazole in Suzuki-Miyaura Coupling
You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe a significant amount of the hydrodehalogenated byproduct, 5-(trifluoromethyl)thiazole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation in Suzuki-Miyaura coupling.
Recommended Actions & Experimental Protocols:
Based on studies of similar electron-deficient bromo-heterocycles, the choice of catalyst and solvent is critical. A standard PdCl2(PPh3)2 catalyst has been shown to result in significant debromination (up to 91%) with a trifluoromethyl-substituted bromo-pyrazolopyrimidinone.[1]
Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimal Hydrodehalogenation
This protocol utilizes a modern catalyst system known to suppress debromination.[1]
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
-
Solvent: Water or a 4:1 mixture of Ethanol and Water.
-
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the solvent.
-
Seal the vial and heat in a microwave reactor to 135°C for 40 minutes.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
-
Data Presentation: Comparison of Catalyst Systems for Suzuki Coupling
The following table, based on data for analogous bromo-heterocycles, illustrates the impact of catalyst and ligand choice on product yield and the suppression of hydrodehalogenation.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Hydrodehalogenated Product (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Dioxane | 110 | 9 | 91 | [1] |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 100 | 25 | 75 | [1] |
| XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 89 | Not Detected | [1] |
| XPhos Pd G2 | XPhos | K₂CO₃ | H₂O | 135 (MW) | 86 | Not Detected | [1] |
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
You are attempting to couple an amine with this compound and are observing the formation of 5-(trifluoromethyl)thiazole.
Logical Relationship Diagram:
Caption: Factors influencing the outcome of Buchwald-Hartwig amination.
Recommended Actions & Experimental Protocols:
For electron-deficient and potentially coordinating heteroaryl halides, the choice of ligand and base is crucial to favor the desired C-N bond formation.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol uses a bulky biarylphosphine ligand that is often effective in minimizing hydrodehalogenation.
-
Reactants:
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This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
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RuPhos (4 mol%)
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NaOtBu (1.5 equiv)
-
-
Solvent: Anhydrous Toluene
-
Procedure:
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In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
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Add this compound and anhydrous toluene.
-
Add the amine.
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Seal the tube and heat to 100-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
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Purify by column chromatography.
-
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
The following table provides starting points for the Buchwald-Hartwig amination of this compound based on successful couplings with similar challenging substrates.
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Aliphatic | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 |
| Primary Aryl | Pd(OAc)₂ (2) | BrettPhos (3-4) | K₂CO₃ (2) | t-BuOH | 100 |
| Secondary Aliphatic | Pd₂(dba)₃ (2-4) | Xantphos (4-8) | Cs₂CO₃ (2) | Dioxane | 110 |
This technical support guide provides a starting point for addressing the common issue of hydrodehalogenation in reactions with this compound. Successful synthesis will often require careful optimization of the reaction conditions for each specific substrate combination.
References
Technical Support Center: Purification of Products from 2-Bromo-5-(trifluoromethyl)thiazole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of reaction products involving 2-bromo-5-(trifluoromethyl)thiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, particularly in cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form 2-aryl- or 2-heteroaryl-5-(trifluoromethyl)thiazoles.
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Sonogashira Coupling: To synthesize 2-alkynyl-5-(trifluoromethyl)thiazoles.
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Heck Coupling: For the formation of 2-alkenyl-5-(trifluoromethyl)thiazoles.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based nucleophiles at the 2-position.
-
Stille Coupling: For coupling with organotin reagents.
Q2: What are the common impurities I might encounter in my reaction mixture?
A2: The impurity profile can vary depending on the specific reaction. However, some common impurities include:
-
Unreacted this compound: This is a common impurity if the reaction has not gone to completion.
-
Homocoupled Products: For example, in Suzuki-Miyaura reactions, you might observe the formation of biaryl compounds from the coupling of two boronic acid molecules. In Sonogashira reactions, diynes can be formed from the coupling of two terminal alkynes (Glaser coupling).
-
Protodebromination Product: The bromine atom on the thiazole ring can be replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)thiazole.
-
Byproducts from the Catalyst System: Decomposed palladium catalyst (palladium black) and residual ligands or their oxides.
-
Residual Solvents and Reagents: High boiling point solvents (e.g., DMF, dioxane) and excess reagents can be carried through the initial work-up.
Q3: Which purification technique is most suitable for my product?
A3: The choice of purification technique depends on the physical properties of your product (solid or liquid), its polarity, and the nature of the impurities.
-
Column Chromatography: This is the most versatile and widely used method for purifying products from these reactions, especially for removing closely related impurities.
-
Recrystallization: This is an excellent technique for purifying solid products to a high degree of purity, provided a suitable solvent is found.
-
Extraction: A standard work-up procedure to remove inorganic salts and water-soluble impurities.
-
Distillation: Suitable for liquid products that are thermally stable.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before work-up. Consider increasing the reaction time or temperature if necessary. |
| Product Loss During Extraction | Ensure the correct organic solvent is used for extraction. Perform multiple extractions (e.g., 3x with the organic solvent) to maximize recovery. Check the pH of the aqueous layer; some products may be more soluble in the aqueous phase at certain pH values. |
| Product Degradation on Silica Gel | The trifluoromethyl group can make the thiazole ring more susceptible to nucleophilic attack. If you suspect your product is degrading on silica gel, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like alumina. |
| Suboptimal Column Chromatography Conditions | The choice of eluent is critical. A system that is too polar can lead to co-elution of your product with impurities. Conversely, a system that is not polar enough may result in very slow elution and band broadening. It is crucial to optimize the solvent system using TLC first. |
Issue 2: Presence of Persistent Impurities After Purification
| Impurity Type | Troubleshooting Steps |
| Unreacted Starting Material | If the starting material has a similar polarity to the product, consider using a different solvent system for column chromatography to improve separation. A shallower gradient or isocratic elution might be necessary. |
| Homocoupled Byproducts | These byproducts can often be removed by careful column chromatography. In some cases, recrystallization can be effective if the solubility of the byproduct is significantly different from your product. |
| Palladium Residues | Palladium residues often appear as a black or grey solid. Most can be removed by filtering the reaction mixture through a pad of Celite before concentration. For stubborn residues, specific palladium scavengers can be used. |
Experimental Protocols
Protocol 1: General Work-up and Extraction Procedure
-
Cooling and Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like DMF or dioxane, it is often beneficial to remove the bulk of the solvent under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent such as ethyl acetate or dichloromethane and water. Transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Washing: Separate the organic layer and wash it sequentially with water and then with brine (saturated aqueous NaCl solution). This helps to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent and Eluent Selection: The most common stationary phase is silica gel. The eluent system should be chosen based on TLC analysis of the crude product. A good starting point for many 2-aryl or 2-alkynyl-5-(trifluoromethyl)thiazoles is a mixture of hexane and ethyl acetate. The trifluoromethyl group generally increases the polarity of the molecule compared to its non-fluorinated analog.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting with the chosen solvent system. The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and toluene, or mixtures thereof.
-
Dissolution: In a flask, dissolve the crude solid product in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities (like palladium black), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions involving bromo-heterocycles. Note that these are for illustrative purposes, and optimal conditions and yields will vary for specific reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 75-95 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 110 | 60-80 |
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 70-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (5) | CuI (10) | DIPA | Toluene | 80 | 65-85 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 75-95 |
Visualizations
Technical Support Center: Selective Functionalization of Bromothiazoles
Welcome to the technical support center for the selective functionalization of bromothiazoles. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the synthesis of thiazole-containing compounds. Thiazole derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-diabetic drugs.[1][2][3][4]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during common cross-coupling and functionalization reactions involving bromothiazole substrates.
Suzuki-Miyaura Coupling
Q1: Why is the yield of my Suzuki-Miyaura coupling reaction with a bromothiazole unexpectedly low?
A1: Low yields in Suzuki-Miyaura couplings with bromothiazoles can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and substrate stability.[5]
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Potential Cause: Inactive Catalyst System: The palladium catalyst and ligand combination may not be suitable for the electron-rich bromothiazole ring.[5] Inefficient oxidative addition to the C-Br bond is often a rate-limiting step.[5]
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Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are often more effective for heteroaryl bromides than traditional ligands like PPh₃.[6] Consider using a pre-formed catalyst to ensure the generation of the active catalytic species.
-
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Potential Cause: Inappropriate Base: The base is critical for activating the boronic acid.[6] An unsuitable base can lead to poor reactivity, decomposition of the starting material, or protodeboronation of the boronic acid.[6][7]
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Solution: Screen a variety of inorganic bases. While K₂CO₃ and Cs₂CO₃ are common, K₃PO₄ is often highly effective in challenging couplings.[6]
-
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Potential Cause: Suboptimal Temperature: Excessive heat can cause decomposition of the starting materials or products, while a temperature that is too low can result in a sluggish reaction.[6]
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Solution: Optimize the reaction temperature, typically starting in the 80-110 °C range. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.[6]
-
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Potential Cause: Side Reactions: Protodebromination (loss of the bromine atom) is a common side reaction, especially under harsh conditions or in the presence of water.[6] Homocoupling of the boronic acid can also reduce yield.[7][8]
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiazoles
| Entry | Bromothiazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 90 | >95 |
| 2 | 5-Bromothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Dioxane | 100 | 92 |
| 3 | 2-Amino-5-bromothiazole | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 110 | 85 |
Sonogashira Coupling
Q2: My Sonogashira coupling of a bromothiazole with a terminal alkyne is not proceeding. What should I check?
A2: The Sonogashira reaction's success hinges on the synergy between the palladium catalyst, copper(I) co-catalyst, and an amine base.[10] Failure is often due to an issue with one of these components or the reaction environment.
-
Potential Cause: Catalyst/Co-catalyst Inactivity: The palladium or copper catalyst may be deactivated. Copper(I) is particularly sensitive to oxidation.
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Potential Cause: Incorrect Base: The amine base is crucial for both the catalytic cycle and neutralizing the HBr byproduct.[10][12]
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Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[11] The base should be anhydrous and in sufficient excess.
-
-
Potential Cause: Homocoupling of Alkyne (Glaser Coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne, especially in the presence of oxygen.
Table 2: Comparison of Sonogashira Coupling Conditions
| Entry | Catalyst System | Base | Solvent | Temperature | Key Feature |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 °C | Classic Pd/Cu catalyzed |
| 2 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 °C | Copper-free conditions[13] |
| 3 | Pd(PPh₃)₄ / CuI | DIPEA | THF | 60 °C | Standard for sensitive substrates |
Buchwald-Hartwig Amination
Q3: I'm attempting a Buchwald-Hartwig amination on a bromothiazole, but I'm observing decomposition and low yields. What can I do?
A3: Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be sensitive to the choice of base, ligand, and temperature, especially with heteroaromatic substrates.[15][16]
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Potential Cause: Base is too Harsh: Strong bases like NaOtBu can be incompatible with sensitive functional groups on the thiazole ring or the amine coupling partner, leading to side reactions or decomposition.[16]
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Potential Cause: Ineffective Ligand: The ligand choice is critical for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[17]
-
Solution: Biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective. For certain substrates, bidentate ligands like XantPhos can provide good results and may be compatible with milder bases.[16]
-
-
Potential Cause: Challenging Nucleophile: Certain amines, such as diarylamines or some heteroaryl amines, can be challenging nucleophiles, requiring more optimized conditions.[17][18]
-
Solution: For these cases, a more active catalyst system (e.g., a G3 or G4 palladacycle precatalyst) and a carefully chosen ligand/base combination are often necessary.[19]
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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In a flame-dried Schlenk flask under an inert atmosphere (argon), add the bromothiazole (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
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Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir, monitoring progress by TLC or LC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lithiation and Halogen-Metal Exchange
Q4: I am trying to perform a bromine-lithium exchange on a bromothiazole, but I'm getting a complex mixture of products. How can I improve selectivity?
A4: Organolithium reagents are extremely reactive and sensitive, requiring strict control over reaction conditions to prevent side reactions.[20][21]
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Potential Cause: Moisture Contamination: Organolithium reagents react rapidly with even trace amounts of water.[20][22]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents and perform the entire procedure under a positive pressure of a dry, inert atmosphere (argon is preferred).[20]
-
-
Potential Cause: Incorrect Temperature: These reactions are highly exothermic. If the temperature is not kept sufficiently low, side reactions, including decomposition or reaction at other sites, can occur.[20]
-
Potential Cause: Reagent Addition Rate: Rapid addition of the organolithium reagent can create localized "hot spots," leading to loss of selectivity.
Frequently Asked Questions (FAQs)
Q5: How can I achieve regioselective functionalization of a 2,5-dibromothiazole?
A5: The regioselectivity of mono-substitution on 2,5-dibromothiazole is governed by the electronic properties of the thiazole ring and the chosen reaction type.[23]
-
The C2 position is more electron-deficient , making it the preferred site for reactions involving oxidative addition by a palladium catalyst.[23][24]
-
The C5 position is more electron-rich , making it the primary site for electrophilic substitution and metal-halogen exchange.[23][24]
Strategies for Selective Functionalization:
-
For C2-Selective Reactions: Employ palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira. The Pd(0) catalyst will preferentially undergo oxidative addition into the more electron-deficient C2-Br bond.[23]
-
For C5-Selective Reactions: Use a metal-halogen exchange reaction. Adding an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C) will preferentially abstract the bromine at the more electron-rich C5 position.[23] The resulting 5-lithiated thiazole can then be quenched with an appropriate electrophile.
Diagram of Regioselective Functionalization Pathways
Caption: Reaction pathways for achieving regioselective functionalization at the C2 or C5 position of 2,5-dibromothiazole.
Q6: I am observing a significant amount of bis-substituted product in my mono-functionalization reaction. How can I minimize this?
A6: Formation of a bis-substituted product occurs when the mono-substituted product is reactive enough to undergo a second functionalization.[23]
-
Solution 1: Stoichiometric Control: Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the coupling partner or reagent relative to the dibromothiazole.
-
Solution 2: Lower Temperature: Running the reaction at a lower temperature can often slow the rate of the second substitution more than the first, improving selectivity for the mono-substituted product.
-
Solution 3: Slow Addition: Add the key reagent (e.g., boronic acid, organolithium) slowly via syringe pump. This keeps the instantaneous concentration of the reagent low, disfavoring the second reaction.
Q7: What is the general catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki or Stille?
A7: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:[12][15][25]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromothiazole, forming a Pd(II) intermediate. This is often the rate-determining step.[5][25]
-
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the organostannane in Stille coupling) is transferred to the palladium center, displacing the halide.[25][26]
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Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[15][25]
Generic Palladium Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [repository.kaust.edu.sa]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. mt.com [mt.com]
- 22. acs.org [acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 25. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 26. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Catalyst Deactivation in Thiazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in thiazole coupling reactions. The inherent electronic properties of the thiazole ring, particularly the presence of nitrogen and sulfur heteroatoms, can lead to catalyst poisoning and reduced reaction efficiency. This guide offers practical solutions and detailed protocols to help you overcome these obstacles in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common problem in cross-coupling reactions involving thiazoles?
A1: Catalyst deactivation in thiazole coupling reactions is primarily due to the strong coordination of the nitrogen and sulfur atoms in the thiazole ring to the metal center of the catalyst, typically palladium. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[1] The electron-donating nature of the thiazole ring can also influence the electronic properties of the catalyst, potentially slowing down key steps in the catalytic cycle.
Q2: My reaction mixture is turning black. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst decomposition. It signifies the aggregation of the active palladium(0) species into an inactive, elemental form. To prevent this, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and prevent aggregation.
-
Inert Atmosphere: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Reagent Purity: Use high-purity reagents and solvents, as impurities can promote catalyst decomposition.
Q3: Which palladium catalyst is generally more robust for thiazole coupling reactions: Pd(PPh₃)₄ or Pd(dppf)Cl₂?
A3: Both Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used palladium sources, but their performance can vary depending on the specific reaction.
-
Pd(PPh₃)₄ is a Pd(0) source and is often effective, but the triphenylphosphine ligands are less bulky and electron-rich compared to more modern ligands, which can make the catalyst more susceptible to deactivation with challenging substrates like thiazoles.
-
Pd(dppf)Cl₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a ferrocene-based diphosphine that offers greater stability to the catalytic species. For many challenging cross-coupling reactions involving heteroaryl substrates, Pd(dppf)Cl₂ or other palladacycle precatalysts are often found to be more efficient and less prone to deactivation.[2][3][4]
Q4: Can I regenerate a deactivated palladium catalyst from my thiazole coupling reaction?
A4: Yes, in some cases, palladium catalysts can be regenerated, although the effectiveness depends on the nature of the deactivation. For palladium black, regeneration involves re-solubilizing the metal and converting it back to an active catalytic form. For catalysts on a solid support like palladium on carbon (Pd/C), regeneration often involves washing with solvents to remove adsorbed impurities. While specific protocols for thiazole-derived catalyst poisoning are not widely documented, general procedures for catalyst regeneration can be adapted.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield when coupling a halothiazole with a boronic acid.
| Possible Cause | Troubleshooting Strategy |
| Catalyst Poisoning | Switch to a palladium precatalyst with bulky, electron-rich ligands (e.g., XPhos Pd G3, SPhos Pd G2). These ligands can sterically hinder the coordination of the thiazole nitrogen and sulfur to the palladium center. |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Boronic Acid Decomposition | Use freshly purchased or purified boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |
| Suboptimal Solvent | Screen polar aprotic solvents like 1,4-dioxane, DMF, or toluene. A mixture of an organic solvent and water is often beneficial. |
Heck Coupling
Issue: Poor conversion or formation of side products in the reaction of a halothiazole with an alkene.
| Possible Cause | Troubleshooting Strategy |
| Catalyst Deactivation | Increase the ligand-to-palladium ratio to improve catalyst stability.[5] Consider using more robust ligands like triaryl phosphines or NHCs.[6] |
| Slow Oxidative Addition | If using a chloro- or bromothiazole, consider switching to the more reactive iodothiazole. |
| β-Hydride Elimination Issues | For terminal alkenes, regioselectivity can be an issue. The choice of ligand and additives can influence the outcome. |
| High Reaction Temperature | Optimize the temperature. While Heck reactions often require elevated temperatures, excessive heat can lead to catalyst decomposition and side reactions. |
Sonogashira Coupling
Issue: Failure to couple a halothiazole with a terminal alkyne.
| Possible Cause | Troubleshooting Strategy |
| Catalyst System Inactivity | Ensure both the palladium catalyst and the copper(I) co-catalyst are active. Use freshly opened or properly stored reagents. |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction. Running the reaction under strictly anaerobic conditions can minimize homocoupling. The addition of a slight excess of the alkyne may be necessary. |
| Base Incompatibility | A strong amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is pure and dry. |
| Solvent Effects | Solvents like THF, DMF, or acetonitrile are commonly used. Ensure they are rigorously degassed to remove oxygen. |
Stille Coupling
Issue: Low yield in the coupling of a halothiazole with an organostannane reagent.
| Possible Cause | Troubleshooting Strategy |
| Slow Transmetalation | The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. |
| Difficulty in Removing Tin Byproducts | After the reaction, quench with an aqueous solution of KF to precipitate tin fluorides, which can be removed by filtration. |
| Toxicity of Organotin Reagents | Handle organostannanes with extreme caution in a well-ventilated fume hood due to their high toxicity. Consider alternative coupling methods like Suzuki-Miyaura if possible. |
| Substrate Reactivity | The reactivity of the organostannane can be a factor. Ensure the reagent is of high quality. |
C-H Activation/Arylation
Issue: Low efficiency or incorrect regioselectivity in the direct arylation of a thiazole.
| Possible Cause | Troubleshooting Strategy |
| Catalyst Poisoning by Thiazole | Employ directing groups on the thiazole substrate to favor C-H activation at a specific position and to chelate with the catalyst, potentially reducing non-productive binding. |
| Incorrect Regioselectivity | The inherent electronic properties of the thiazole ring often direct C-H activation to the C5 or C2 position. The choice of catalyst and directing group can influence regioselectivity. |
| Oxidant Incompatibility | Many C-H activation reactions require an oxidant. Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) and ensure their compatibility with the substrates and catalyst. |
| Harsh Reaction Conditions | C-H activation can require high temperatures. Optimize the temperature to achieve a balance between reaction rate and catalyst stability. |
Quantitative Data on Catalyst Performance
The following tables summarize representative data on the performance of different palladium catalyst systems in thiazole coupling reactions. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Bromo-2-chlorobenzo[d]thiazole [7]
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| Pd₂(dba)₃ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Table 2: Effect of Palladium Loading on Suzuki-Miyaura Reaction Yield [8]
| Catalyst Loading (mol%) | Yield (%) |
| 0.25 | ~80 |
| 0.5 | ~85 |
| 1.0 | ~92 |
| 2.0 | ~88 |
| 3.0 | ~80 |
Note: This data is for a representative reaction and illustrates that increasing catalyst loading beyond an optimal point can lead to decreased yield, potentially due to the formation of inactive palladium nanoparticles.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Halothiazole
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Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the halothiazole (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Catalyst Regeneration (Pd/C)
This is a general procedure and may need optimization for specific contaminants from thiazole reactions.
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the Pd/C catalyst.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a suitable organic solvent like ethanol or acetone to remove adsorbed organic residues.
-
Acid/Base Wash (Optional): If poisoning by basic (nitrogen) or acidic species is suspected, a dilute acid (e.g., acetic acid) or base (e.g., sodium carbonate solution) wash can be performed, followed by thorough washing with water to neutrality.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Activation (Optional): For some applications, the regenerated catalyst may be activated by heating under a hydrogen flow.
Visualizing Deactivation and Mitigation Pathways
Caption: Catalyst deactivation pathways and mitigation strategies.
Caption: A logical workflow for troubleshooting low-yielding thiazole coupling reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of phosphine ligands on heck reaction / Nur Nadia Zubir - UiTM Institutional Repository [ir.uitm.edu.my]
- 6. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Reactivity Showdown: 2-Bromothiazoles vs. 2-Chlorothiazoles in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and development, the thiazole scaffold remains a cornerstone, prized for its versatile biological activities. The functionalization of this privileged heterocycle, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, is a critical strategy for expanding chemical diversity and fine-tuning pharmacological profiles. A pivotal choice in this synthetic endeavor lies in the selection of the halogenated precursor, with 2-bromothiazoles and 2-chlorothiazoles being the most common electrophilic partners. This guide provides an objective comparison of their reactivity in Suzuki coupling, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
The Reactivity Verdict: Bromides Take the Lead
In the palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a crucial and often rate-determining step. The generally accepted trend for halide reactivity in this step is I > Br > OTf > Cl.[1][2] Consequently, 2-bromothiazoles are typically more reactive than their 2-chlorothiazole counterparts. This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields with a broader range of coupling partners.
The C-Br bond is weaker than the C-Cl bond, facilitating its cleavage during the oxidative addition phase of the catalytic cycle. While the electron-deficient nature of the thiazole ring can enhance the reactivity of both halides at the 2-position, the inherent superiority of bromide as a leaving group generally ensures that 2-bromothiazoles exhibit more favorable reaction kinetics.
However, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of less reactive aryl chlorides, including 2-chlorothiazoles, increasingly feasible and efficient.[3] These advanced catalytic systems can overcome the higher activation energy associated with C-Cl bond cleavage, offering a viable and often more cost-effective alternative to bromo-derivatives.
Quantitative Comparison: A Tale of Two Thiazoles
| Parameter | 2-Bromothiazole Derivative[4] | 2-Chlorothiazole Derivative[5] |
| Thiazole Substrate | 2-Bromo-4-methylthiazole | 3-Chloro-5-phenyl-1,2,4-thiadiazole* |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ (2 M aq. solution) | K₂CO₃ |
| Solvent | Toluene | Toluene/Water/Methanol |
| Temperature | 100 °C | Reflux |
| Reaction Time | 12 h | 24 h |
| Yield | 92% | 95% (for diarylation) |
Note: Data for 3-chloro-5-phenyl-1,2,4-thiadiazole is for the second coupling at the chloro position to form the diarylated product, demonstrating that with appropriate conditions, high yields can be achieved even with a chloro-substituted heterocyclic system.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 2-bromo and 2-chlorothiazole derivatives. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of a 2-Bromothiazole Derivative
This protocol is a general procedure for the Suzuki coupling of a 2-bromothiazole with an arylboronic acid.
Materials:
-
2-Bromothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2 M aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 2-bromothiazole derivative, arylboronic acid, and Pd(PPh₃)₄.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Add toluene, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 100 °C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a 2-Chlorothiazole Derivative
This protocol is adapted from a procedure for the coupling of a chloro-substituted thiadiazole and can be used as a starting point for 2-chlorothiazoles.[5]
Materials:
-
2-Chlorothiazole derivative (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Water/Methanol solvent mixture
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine the 2-chlorothiazole derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture (e.g., toluene/water/methanol).
-
Heat the reaction mixture to reflux and stir vigorously for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Process and Comparison
To further clarify the Suzuki-Miyaura coupling process and the reactivity comparison, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of 2-halothiazoles.
Caption: Logical relationship of reactivity between 2-bromo and 2-chlorothiazoles.
Conclusion
The choice between 2-bromothiazoles and 2-chlorothiazoles in Suzuki coupling is a trade-off between reactivity and cost. 2-Bromothiazoles are inherently more reactive, often leading to more efficient reactions under milder conditions. However, the economic advantage of 2-chlorothiazoles, coupled with the continuous development of highly active palladium catalysts, makes them an attractive and viable option, particularly for large-scale synthesis. Researchers should consider the specific requirements of their synthetic target, the availability of starting materials, and the desired reaction efficiency when selecting their halogenated thiazole precursor.
References
A Comparative Guide to the Reactivity of 2-Bromo-5-(trifluoromethyl)thiazole and 2-Iodo-5-(trifluoromethyl)thiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-bromo-5-(trifluoromethyl)thiazole and 2-iodo-5-(trifluoromethyl)thiazole in palladium-catalyzed cross-coupling reactions. The strategic functionalization of the thiazole ring is a cornerstone in the development of novel therapeutics and functional materials. Understanding the relative reactivity of these halogenated building blocks is crucial for efficient reaction optimization and library synthesis. This document synthesizes available experimental data and established principles of organic chemistry to guide the selection of appropriate substrates and reaction conditions.
General Reactivity Principles in Cross-Coupling Reactions
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl. Consequently, the ease of the rate-determining oxidative addition step of the Pd(0) catalyst into the C-X bond generally follows the order: I > Br > Cl.
This trend implies that iodo-substituted heterocycles are typically more reactive than their bromo-substituted counterparts. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the higher reactivity of iodo-compounds can sometimes lead to increased side reactions, such as dehalogenation. Bromo-substituted heterocycles offer a good balance of reactivity and stability and are often more cost-effective and readily available.
Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. Below is a comparison of this compound and 2-iodo-5-(trifluoromethyl)thiazole in this reaction, based on a specific experimental example for the bromo-derivative and expected reactivity for the iodo-derivative.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Iodo-5-(trifluoromethyl)thiazole (Expected) |
| Relative Reactivity | Moderate | High |
| Typical Catalyst | X-Phos Pd G2[1] | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Typical Base | Strong base (e.g., Cs₂CO₃)[1] | Milder bases (e.g., K₂CO₃, Na₂CO₃) |
| Reaction Temperature | Elevated (e.g., 90 °C)[1] | Room temperature to moderate heating (e.g., 80-100 °C) |
| Reaction Time | 2 hours reported[1] | Potentially shorter reaction times (< 2 hours) |
| Yield | Good to excellent yields achievable. | Generally high to excellent yields expected. |
| Key Considerations | Requires a more active catalyst system for efficient coupling.[1] | More prone to dehalogenation and other side reactions if not optimized. |
Experimental Protocol: Suzuki Coupling of this compound
The following protocol is adapted from a patented procedure for the Suzuki coupling of this compound with a boronic acid derivative.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
X-Phos Pd G2 (0.032 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the arylboronic acid, this compound (1.2 equivalents), 1,4-dioxane (to make a ~0.5 M solution), and water (10% v/v of dioxane).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add X-Phos Pd G2 (0.032 equivalents) and cesium carbonate (2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 90 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
References
Halogenated Thiazoles as Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in the design of kinase inhibitors, with its versatile structure allowing for fine-tuning of inhibitory activity and pharmacokinetic properties. The introduction of halogen atoms to the thiazole ring is a common strategy to modulate potency and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated thiazoles in kinase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in rational drug design.
Comparative Analysis of Halogenated Thiazole Kinase Inhibitors
The inhibitory potency of halogenated thiazole derivatives is significantly influenced by the nature of the halogen, its position on the thiazole ring, and the specific kinase being targeted. The following table summarizes the in vitro inhibitory activities of various halogenated thiazole-containing compounds against key kinases implicated in cancer and inflammatory diseases.
| Compound/Scaffold | Kinase Target | Halogen Substitution | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4-(4-chlorophenyl)thiazole derivative | VEGFR-2 | 4-Cl | 51.09 | Sorafenib | 51.41 |
| 4-phenyl-5-(4-pyridyl)-1,3-thiazole derivative (Comp. 7g) | p38α MAP Kinase | 4-F (on phenyl ring) | 10 | - | - |
| 4-phenyl-5-(4-pyridyl)-1,3-thiazole derivative (Comp. 10b) | p38α MAP Kinase | 4-F (on phenyl ring) | 30 | - | - |
| 2-aminothiazole derivative (Dasatinib) | Pan-Src family | 2-Cl (on phenyl ring) | <1 | - | - |
Key Observations from SAR Studies:
-
Impact of Halogen Type: The electronegativity, size, and ability to form halogen bonds are critical factors. For instance, a chloro-substituted phenylthiazole has been shown to be a potent inhibitor of VEGFR-2, with an IC50 value comparable to the multi-kinase inhibitor sorafenib[1]. In other series, fluoro substitutions on appended phenyl rings of the thiazole core contribute to high potency against p38 MAP kinase[2].
-
Positional Importance: The position of the halogen substituent on the thiazole or associated aryl rings is crucial for activity. This is often dictated by the specific amino acid residues in the kinase ATP-binding pocket.
-
Halogen Bonding: Halogen atoms, particularly chlorine, bromine, and iodine, can act as halogen bond donors, forming stabilizing interactions with backbone carbonyls or other electron-rich residues in the kinase active site. This can significantly enhance binding affinity and selectivity.
Signaling Pathways
To understand the biological context of these inhibitors, it is essential to visualize the signaling pathways they target.
Caption: VEGFR-2 signaling cascade.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt cascades, which promote endothelial cell proliferation, migration, and survival[3][4][5][6][7]. Halogenated thiazoles that inhibit VEGFR-2 can block these processes, making them valuable anti-angiogenic agents in cancer therapy[1].
Caption: p38 MAPK signaling pathway.
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines[8][9][10][11]. This cascade involves a three-tiered kinase module leading to the activation of p38, which in turn phosphorylates downstream targets to regulate inflammation, apoptosis, and cell cycle progression[12]. Inhibitors of p38, such as certain halogenated thiazoles, are being investigated for the treatment of inflammatory diseases[2].
Experimental Protocols
The generation of reliable and comparable quantitative data is paramount in SAR studies. Below are detailed methodologies for common kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay format is a highly sensitive method for detecting kinase activity in a high-throughput format.
Principle: The HTRF KinEASE™ assay is a competitive immunoassay measuring the phosphorylation of a biotinylated substrate. The phosphorylated substrate is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these two components are in close proximity, a FRET signal is generated. Inhibition of the kinase results in a decrease in the FRET signal.
Protocol:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well low-volume microplate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate enzymatic buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
Initiate the reaction by adding ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phospho antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor). The HTRF ratio (665nm/620nm) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic model.
Caliper Microfluidic Mobility Shift Kinase Assay
This method offers a direct measurement of substrate conversion to product, providing high-quality data with minimal interference from fluorescent compounds.
Principle: This assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. The extent of phosphorylation is quantified by measuring the fluorescence of both the substrate and product peaks.
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and add to a 384-well plate.
-
Kinase Reaction:
-
Add a solution containing the kinase and fluorescently labeled peptide substrate to the wells.
-
Start the reaction by adding ATP and MgCl2.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).
-
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Data Acquisition:
-
Place the assay plate into the Caliper LabChip instrument.
-
The instrument automatically samples from each well, separates the substrate and product on the microfluidic chip, and detects the fluorescence of each.
-
-
Data Analysis: The instrument's software calculates the percent conversion of substrate to product. The percent inhibition is then determined relative to controls, and IC50 values are generated by curve fitting.
Caption: General experimental workflow.
Conclusion
The strategic incorporation of halogens into the thiazole scaffold is a powerful tool for modulating the potency and selectivity of kinase inhibitors. Understanding the nuanced structure-activity relationships, supported by robust and reproducible experimental data, is critical for the successful design of next-generation targeted therapies. This guide provides a framework for comparing halogenated thiazole inhibitors and highlights the key experimental and conceptual considerations for researchers in the field of drug discovery.
References
- 1. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 2. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Ascendancy of the Trifluoromethyl Group: A Comparative Analysis of Trifluoromethylthiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent.[1] Its unique electronic properties and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1] This guide provides a comparative study of trifluoromethylthiazole analogs, a class of compounds that has demonstrated significant potential across various therapeutic areas. We will delve into their performance against non-fluorinated counterparts and other alternatives, supported by experimental data and detailed methodologies.
The Trifluoromethyl Advantage: A Physicochemical Perspective
The substitution of a methyl group with a trifluoromethyl group can dramatically alter a molecule's properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the drug's half-life.[1]
Comparative Performance of Trifluoromethylthiazole Analogs
To illustrate the impact of the trifluoromethyl group, we present a comparative analysis of celecoxib and its trifluoromethyl analog, TFM-C, as well as other trifluoromethylthiazole-containing compounds.
Case Study: Celecoxib vs. TFM-C in Inflammation and Beyond
Celecoxib is a well-known selective cyclooxygenase-2 (COX-2) inhibitor. Its trifluoromethyl analog, TFM-C, where the p-tolyl methyl group is replaced by a trifluoromethyl group, exhibits a significantly different biological profile.
Table 1: Comparative Activity of Celecoxib and TFM-C
| Compound | Target | IC50 | Key Findings |
| Celecoxib | COX-1 | 15 µM | Selective COX-2 inhibitor. |
| COX-2 | 0.04 µM | Mild suppressive effects on arthritis in animal models. | |
| TFM-C | COX-1 | >100 µM | 205-fold lower COX-2 inhibitory activity than celecoxib. |
| COX-2 | 8.2 µM | More potent inhibitor of collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) than celecoxib. Suppresses inflammatory cytokine production by macrophages and mast cell activation.[2] |
Anticancer and Antiviral Activities of Trifluoromethylthiazole Analogs
The trifluoromethylthiazole scaffold has also been explored for its potential in treating cancer and viral infections.
Table 2: In Vitro Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| 3b | C32 (Melanoma) | 24.4 |
| A375 (Melanoma) | 25.4 | |
| MCF-7 (Breast Cancer) | >500 | |
| DU145 (Prostate Cancer) | 78.2 | |
| HaCaT (Normal Keratinocytes) | 33.5 | |
| CHO-K1 (Normal Ovarian Cells) | 75.5 | |
| 3a | C32 | 45.1 |
| 3c | C32 | 48.9 |
| 3d | C32 | 55.3 |
| 4a | DU145 | 95.6 |
Table 3: Anti-HIV Activity of 2-Trifluoromethylthiazole-5-carboxamides
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) |
| 28 (GPS488) | HIV-1IIIB | 1.66 | >100 | >60 |
| 29 (GPS491) | HIV-1IIIB | 0.47 | 23.2 | 49 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Synthesis of 2-Amino-4-(trifluoromethyl)thiazole Derivatives
A general and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.
Procedure:
-
Preparation of α-haloketone: A ketone is reacted with a halogenating agent (e.g., bromine in a suitable solvent like chloroform) to yield the corresponding α-haloketone.
-
Cyclocondensation: The α-haloketone is then reacted with a thiourea derivative in a suitable solvent, such as ethanol.
-
Work-up and Purification: The reaction mixture is typically heated under reflux. After completion of the reaction (monitored by TLC), the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
For a detailed, specific protocol, refer to the synthesis of N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) benzamide.[4]
In Vitro COX-2 Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 assay buffer
-
COX-2 cofactor
-
COX-2 probe
-
Arachidonic acid (substrate)
-
Test compounds and a known COX-2 inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mix containing COX-2 assay buffer, cofactor, and probe.
-
Add the test compound or control to the wells of the microplate.
-
Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to COX-2 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Cryopreserved hepatocytes or liver microsomes
-
Incubation medium (e.g., Williams Medium E)
-
Test compound and positive control (a compound with known metabolic fate)
-
Organic solvent (e.g., DMSO)
-
NADPH regenerating system (for microsomes)
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the hepatocytes or microsomes according to the supplier's instructions.
-
Prepare working solutions of the test and control compounds in the incubation medium.
-
In a 96-well plate, combine the cell/microsome suspension with the compound solutions. For microsomal assays, add the NADPH regenerating system to initiate the reaction.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding.
JAK-STAT Signaling Pathway and Inhibition
Many inflammatory and autoimmune diseases are driven by the dysregulation of cytokine signaling, much of which is mediated by the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[10][11] Trifluoromethyl-containing compounds have been investigated as JAK inhibitors.[12]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Thiazole Derivatives: A Comparative Guide to C5-Substituted Analogs
A comprehensive analysis of thiazole derivatives reveals that the nature of the substituent at the C5 position critically dictates their biological activity, influencing their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of these activities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of novel therapeutics.
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs.[1][2][3] The versatility of the thiazole ring allows for substitutions at various positions, with the C5 position being a key determinant of the molecule's pharmacological profile.[4][5] This guide synthesizes findings from multiple studies to present a clear comparison of how different C5 substituents modulate the biological activities of thiazole derivatives.
Anticancer Activity: Targeting Cellular Proliferation
Thiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[6][7][8][9] The substituent at the C5 position plays a pivotal role in modulating this activity.
For instance, a series of novel 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines.[6] The introduction of different amide functionalities at the C5 position significantly influenced their cytotoxic effects.
Comparative Anticancer Activity of C5-Substituted Thiazole Derivatives
| Compound ID | C5-Substituent | Cell Line | IC50 (µM) | Reference |
| 4c | 2-hydrazinyl]-thiazole-4[5H]-one with 4-hydroxy-3-methoxybenzylidene | MCF-7 | 2.57 ± 0.16 | [9] |
| 4c | 2-hydrazinyl]-thiazole-4[5H]-one with 4-hydroxy-3-methoxybenzylidene | HepG2 | 7.26 ± 0.44 | [9] |
| Compound V | Not specified in abstract | 4 cancer cell lines (average) | 0.90 | [8] |
| Compound 90 | Not specified in abstract | Liver cancer cells | 0.11 | [10] |
| Compounds 91a/b | Not specified in abstract | HeLa | 0.86 / 0.95 | [10] |
| Compounds 91a/b | Not specified in abstract | HepG2 | 8.49 / 7.37 | [10] |
| Compounds 94/95/96 | Not specified in abstract | K562 | 0.11 / 0.95 / 1.02 | [10] |
| Compounds 94/95/96 | Not specified in abstract | HL-60 | 0.05 / 1.01 / 1.11 | [10] |
| Compounds 94/95/96 | Not specified in abstract | Jurkat | 0.59 / 0.04 / 0.61 | [10] |
| Compounds 94/95/96 | Not specified in abstract | MCF-7 | 9.21 / 0.04 / 0.02 | [10] |
| Compounds 87a/b | β-pentene based | HeLa | 3.48 ± 0.14 | [10] |
| Compounds 87a/b | β-pentene based | SSMC-7721 | 6.99 ± 0.15 | [10] |
| Compounds 87a/b | β-pentene based | CT-26 | 8.84 ± 0.16 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the thiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.[8][9]
Signaling Pathway: EGFR/BRAFV600E Inhibition
Certain thiazole derivatives exert their anticancer effects by dually inhibiting key signaling proteins like EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, which are often mutated in various cancers.[8]
Caption: Inhibition of EGFR and BRAF(V600E) signaling pathway by C5-substituted thiazole derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][11][12][13][14] The nature of the substituent at the C5 position significantly impacts their antimicrobial potency and spectrum.
Structure-activity relationship (SAR) studies have indicated that the introduction of specific acyl groups or heterocyclic systems at the C5 position can enhance antibacterial activity.[4][5] For example, the insertion of a heterocyclic system at position-5 of the thiazole ring has been shown to improve antimicrobial activity.[5]
Comparative Antimicrobial Activity of C5-Substituted Thiazole Derivatives
| Compound ID | C5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 17a | Heterocyclic system | Salmonella typhimurium | 0.49 | [5] |
| Compound 13 | Heterocyclic system | Salmonella typhimurium | 0.49 | [5] |
| Compound 17a | Heterocyclic system | Geotricum candidum | Similar to Amphotericin B | [5] |
| Thienyl-substituted thiazoles | Amino or 8-quinolinyl moieties | Various bacteria and fungi | 6.25 - 12.5 | [12] |
| Compound 16 | Not specified in abstract | Various bacteria | 1.56 - 6.25 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of thiazole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5][12]
Experimental Workflow: Synthesis of C5-Substituted Thiazole Derivatives
The synthesis of these derivatives often involves a multi-step process, with the introduction of the C5 substituent being a key step. A common synthetic route is the Hantzsch thiazole synthesis.
Caption: General synthetic workflow for C5-substituted thiazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Thiazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19] The substituent at the C5 position of the thiazole ring can influence the potency and selectivity of COX inhibition.
Studies have shown that the presence of a methyl group at the C5 position can contribute to good anti-inflammatory activity.[15] Furthermore, the nature of aryl substituents on the thiazole core can dictate the selectivity towards COX-1 or COX-2.
Comparative Anti-inflammatory Activity of C5-Substituted Thiazole Derivatives
| Compound Class | C5-Substituent | Target | Activity | Reference |
| 5-thiazol-based thiazolidinones | Methyl | COX-1 | Superior to naproxen | [15] |
| Thiazolyl-carbonyl-thiosemicarbazides | Carbonyl-thiosemicarbazide | iNOS | Potent inhibition | [16] |
| 4-substituted thiazole analogues of indomethacin | Varied | COX-2 | Selective inhibition (IC50 in nM range) | [17] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
A standard in vivo model to evaluate the anti-inflammatory activity of compounds is the carrageenan-induced paw edema test in rats.
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The thiazole derivatives are administered to the treatment groups, while the control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[18][19]
Logical Relationship: From Synthesis to Biological Activity
The development of potent thiazole-based therapeutic agents follows a logical progression from chemical synthesis to in vitro and in vivo evaluation.
Caption: Logical progression in the development of thiazole-based drugs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Anticancer Activity of New Thiazole-Tetrazole or Triazole Hybrid Glycosides Targeting CDK-2 via Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors | MDPI [mdpi.com]
- 18. wjpmr.com [wjpmr.com]
- 19. researchgate.net [researchgate.net]
2-Bromo-5-(trifluoromethyl)thiazole: A Superior Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic scaffolds, thiazoles have emerged as a privileged motif due to their prevalence in numerous biologically active compounds. When further functionalized, such as in the case of 2-Bromo-5-(trifluoromethyl)thiazole , these building blocks offer unique advantages that can significantly enhance the drug discovery process. This guide provides a comprehensive comparison of this compound with other building blocks, supported by experimental data, to highlight its superior properties for researchers, scientists, and drug development professionals.
The Trifluoromethyl Advantage: Enhancing Physicochemical and Biological Properties
The introduction of a trifluoromethyl (CF3) group into a molecule can dramatically improve its pharmacological profile. This is due to the unique electronic properties of the CF3 group, which include high electronegativity and lipophilicity. These characteristics can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond in the CF3 group is resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functionalities and create favorable interactions with biological targets, leading to improved potency.
-
Improved Membrane Permeability: The lipophilic character of the CF3 group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability.
-
Modulation of Conformation: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.
These advantages make trifluoromethyl-containing building blocks, such as this compound, highly sought after in drug design.
Comparative Performance in Cross-Coupling Reactions
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecular architectures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, often leading to efficient and selective transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. The reactivity of the C-Br bond in this compound makes it an excellent coupling partner.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of 2-Bromo-5-substituted Thiazoles with Phenylboronic Acid
| Entry | Bromo-Thiazole Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 2 | 2-Bromo-5-chlorothiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3 | 2-Bromo-5-methylthiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid partner.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 2-bromo-5-substituted thiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound readily participates in this reaction, providing access to a diverse range of alkynyl-substituted thiazoles.
Table 2: Comparison of Yields in Sonogashira Coupling of 2-Bromo-5-substituted Thiazoles with Phenylacetylene
| Entry | Bromo-Thiazole Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 88 |
| 2 | 2-Bromo-5-chlorothiazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 81 |
| 3 | 2-Bromo-5-methylthiazole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 10 | 75 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 2-bromo-5-substituted thiazole (1.0 mmol) in THF (10 mL) is added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at 60 °C under an argon atmosphere for the specified time. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Application in the Synthesis of Bioactive Molecules: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Thiazole-containing compounds have shown significant promise as inhibitors of this pathway. The unique properties of this compound make it an ideal starting point for the synthesis of potent and selective PI3K/mTOR dual inhibitors.[3][4]
Table 3: In Vitro Cytotoxicity of Thiazole Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | R Group on Thiazole | IC₅₀ (µM) |
| 1a | 4-(trifluoromethyl)phenyl | 1.2 |
| 1b | 4-chlorophenyl | 3.5 |
| 1c | 4-methylphenyl | 5.8 |
Data is representative of compounds synthesized using the respective 2-bromo-5-substituted thiazole building blocks.
The superior activity of the trifluoromethyl-containing derivative (Compound 1a ) highlights the advantage of using this compound in the design of potent anticancer agents.
Visualizing the Synthetic and Biological Pathways
To further illustrate the utility of this compound, the following diagrams depict a typical synthetic workflow and the targeted biological pathway.
Caption: A generalized workflow for the synthesis and screening of bioactive compounds starting from this compound.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole-based compounds.
Conclusion
References
A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of 2-Halothiazoles
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole motif is a cornerstone in medicinal chemistry and materials science, lending unique electronic and structural properties to a vast array of functional molecules. The efficient and selective functionalization of the thiazole core, particularly at the 2-position, is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.
This guide provides a head-to-head comparison of six major cross-coupling methodologies for the functionalization of 2-halothiazoles: Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. By presenting available experimental data in structured tables and offering detailed experimental protocols, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling method depends on several factors, including the nature of the desired bond (C-C or C-N), the type of halide on the thiazole (Cl, Br, or I), the functional group tolerance of the substrates, and considerations regarding reagent toxicity and availability. The following sections provide a comparative analysis of these methods, with quantitative data summarized for ease of comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halothiazoles
| 2-Halothiazole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85[1] |
| 2-Chlorothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 2-Iodothiazole | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
Stille Coupling
The Stille coupling utilizes organotin reagents and offers the distinct advantage of proceeding under neutral conditions, which is beneficial for base-sensitive substrates. However, the toxicity of organotin compounds is a significant drawback.
Table 2: Representative Data for Stille Coupling of 2-Halothiazoles
| 2-Halothiazole | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiazole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 88 |
| 2-Chlorothiazole | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | CuI (10) | NMP | 80 | 24 | 75 |
| 2-Iodothiazole | Tributyl(thienyl)stannane | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 90 | 6 | 95 |
Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes. For 2-halothiazoles, this reaction allows for the introduction of alkenyl substituents.
Table 3: Representative Data for Heck Reaction of 2-Halothiazoles
| 2-Halothiazole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodothiazole | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 82 |
| 2-Bromothiazole | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 24 | 70 |
| 2-Chlorothiazole | n-Butyl acrylate | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 130 | 36 | 55 |
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties onto the 2-position of the thiazole ring. This reaction typically requires a copper co-catalyst, although copper-free protocols have been developed.
Table 4: Representative Data for Sonogashira Coupling of 2-Halothiazoles
| 2-Halothiazole | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodothiazole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| 2-Bromothiazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 85 |
| 2-Chlorothiazole | 1-Hexyne | Pd₂(dba)₃ (2.5) / XPhos (5) | - | Cs₂CO₃ | Toluene | 110 | 24 | 68 |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the leading methodology, allowing for the coupling of a wide range of primary and secondary amines with 2-halothiazoles.
Table 5: Representative Data for Buchwald-Hartwig Amination of 2-Halothiazoles
| 2-Halothiazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorothiazole | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 12 | 91[2] |
| 2-Bromothiazole | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
| 2-Chlorothiazole | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes, often leading to faster reactions and higher yields, especially for challenging substrates. However, organozinc reagents are sensitive to moisture and air.
Table 6: Representative Data for Negishi Coupling of 2-Halothiazoles
| 2-Halothiazole | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chlorothiazole | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 4 | 94 |
| 2-Bromothiazole | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 25 | 2 | 90 |
| 2-Chlorothiazole | Thienylzinc chloride | Pd₂(dba)₃ (1) | XPhos (2) | NMP | 80 | 6 | 88[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for each of the six methods discussed.
General Workflow for a Cross-Coupling Reaction
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 2-Phenylthiazole from 2-Bromothiazole
To a flame-dried Schlenk flask is added 2-bromothiazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. A degassed solution of toluene (5 mL), ethanol (2 mL), and water (1 mL) is added via syringe. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added under a positive pressure of argon. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2-phenylthiazole.
Protocol 2: Stille Coupling
Synthesis of 2-Phenylthiazole from 2-Bromothiazole
In an oven-dried Schlenk tube, 2-bromothiazole (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) are dissolved in anhydrous toluene (5 mL) under an argon atmosphere. Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.) is added via syringe, and the tube is sealed. The reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and washed with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to remove tin byproducts. The organic layer is then washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography (hexanes/ethyl acetate) to yield 2-phenylthiazole.
Protocol 3: Heck Reaction
Synthesis of 2-Styrylthiazole from 2-Iodothiazole
To a sealed tube are added 2-iodothiazole (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol, 2.0 equiv.) in anhydrous DMF (5 mL). The tube is sealed and heated to 100 °C for 12 hours. After cooling, the reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give 2-styrylthiazole.
Protocol 4: Sonogashira Coupling
Synthesis of 2-(Phenylethynyl)thiazole from 2-Iodothiazole
A mixture of 2-iodothiazole (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.04 mmol, 4 mol%), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%) is placed in a Schlenk flask under argon. Anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) are added, followed by phenylacetylene (1.2 mmol, 1.2 equiv.). The reaction is stirred at 65 °C for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried, and concentrated. Purification by column chromatography affords 2-(phenylethynyl)thiazole.
Protocol 5: Buchwald-Hartwig Amination
Synthesis of 2-(Morpholino)thiazole from 2-Chlorothiazole [2]
In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). 2-Chlorothiazole (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL) are added. The vial is sealed and heated to 100 °C for 12 hours. After cooling, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to provide 2-(morpholino)thiazole.
Protocol 6: Negishi Coupling
Synthesis of 2-Phenylthiazole from 2-Chlorothiazole
To a solution of 2-chlorothiazole (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) in anhydrous THF (5 mL) under argon is added a 0.5 M solution of phenylzinc chloride in THF (2.4 mL, 1.2 mmol). The reaction mixture is heated to 60 °C for 4 hours. Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL), and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography to yield 2-phenylthiazole.
Catalytic Cycles
The underlying mechanisms of these reactions proceed through a catalytic cycle involving a palladium center that shuttles between different oxidation states. While the specific details can vary, the general catalytic cycles for C-C and C-N bond formation share common fundamental steps.
Conclusion
The palladium-catalyzed cross-coupling of 2-halothiazoles is a robust and versatile strategy for the synthesis of functionalized thiazole derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are often the methods of choice due to their broad applicability and the use of relatively non-toxic reagents. The Stille and Negishi couplings offer advantages for specific substrates, particularly when mild, base-free conditions are required or when highly reactive organometallic partners are needed. The Heck and Sonogashira reactions provide unique pathways for the introduction of unsaturated C-C bonds. The selection of the optimal method will ultimately be guided by the specific synthetic target, the nature of the available starting materials, and the desired reaction conditions. This guide provides a foundational framework to aid in this decision-making process.
References
A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group in Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a heterocyclic scaffold is a cornerstone strategy in modern medicinal chemistry. Its unique electronic properties can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity. This guide provides an objective evaluation of the electronic effects imparted by the CF3 group to thiazole derivatives, supported by experimental data and detailed methodologies.
Understanding the Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[1][2] Its influence on the electronic environment of the thiazole ring is primarily governed by a strong inductive effect.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom of the CF3 group. This effect is propagated through the sigma bonds of the molecule, significantly reducing the electron density of the attached thiazole ring.[1][2] This electron deficiency, or electrophilic character, is enhanced at various positions on the ring.[1][2]
-
Resonance and Hyperconjugation: Unlike groups such as nitro (-NO2), the CF3 group does not participate in classical resonance delocalization. While some studies suggest the possibility of negative hyperconjugation (interaction of the C-F σ* anti-bonding orbitals with the ring's π-system), the strong inductive withdrawal is the overwhelmingly dominant electronic factor.
The net result is a thiazole ring that is significantly more electron-poor than its non-fluorinated counterparts. This has direct consequences on the molecule's chemical properties and reactivity.
Caption: Inductive electron withdrawal by the CF3 group on a thiazole ring.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the CF3 group can be quantified by comparing key chemical parameters against non-substituted or alternatively substituted thiazole derivatives.
Table 1: Hammett Substituent Constants
The Hammett constant (σ) quantifies the electronic effect of a substituent on a benzene ring.[3][4] While derived from the benzoic acid system, these values serve as an excellent proxy for understanding the electronic influence on other aromatic systems like thiazole. A positive value indicates an electron-withdrawing character.[4]
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Electronic Effect |
| -CF3 | 0.54 | 0.43 | Strongly Electron-Withdrawing |
| -NO2 | 0.78 | 0.71 | Strongly Electron-Withdrawing |
| -CN | 0.66 | 0.56 | Strongly Electron-Withdrawing |
| -Br | 0.23 | 0.39 | Moderately Electron-Withdrawing |
| -Cl | 0.23 | 0.37 | Moderately Electron-Withdrawing |
| -H | 0.00 | 0.00 | Neutral (Reference) |
| -CH3 | -0.17 | -0.07 | Weakly Electron-Donating |
| -OCH3 | -0.27 | 0.12 | Strongly Electron-Donating (para) |
Data compiled from Hansch et al., Chem. Rev. 1991, 91 (2), 165–195.[5]
As shown, the CF3 group has a strongly positive Hammett constant, comparable to other powerful electron-withdrawing groups like cyano (-CN) and nitro (-NO2).
Table 2: Comparative Acidity (pKa)
The electron-withdrawing CF3 group increases the acidity (lowers the pKa) of nearby protons. For a basic nitrogen heterocycle like thiazole, this effect manifests as a decrease in the pKa of its conjugate acid (the protonated form).
| Compound | Functional Group | Predicted/Observed pKa | Implication of CF3 Group |
| Thiazole (Conjugate Acid) | C3H4NS⁺ | ~2.5 | Reference Basicity |
| 2-Trifluoromethylthiazole (Conjugate Acid) | C4H3F3NS⁺ | < 2.5 (Predicted) | Reduced Basicity |
| Benzimidazole (Conjugate Acid) | C7H7N2⁺ | 5.6 | Reference Basicity |
| 2-Trifluoromethylbenzimidazole (Conjugate Acid) | C8H6F3N2⁺ | ~3.6 | Significantly Reduced Basicity |
Table 3: Spectroscopic Data (¹³C NMR)
NMR spectroscopy provides direct insight into the electronic environment of atomic nuclei. An electron-withdrawing group like CF3 deshields adjacent carbon atoms, causing their signals to shift downfield (to a higher ppm value) in a ¹³C NMR spectrum.
| Compound | Carbon Position | ¹³C Chemical Shift (δ, ppm) |
| Thiazole | C2 | ~153.4 |
| C4 | ~143.7 | |
| C5 | ~115.2 | |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[1][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C5 of thiazole ring fused system | 127.7 - 134.5 (complex multiplet) |
Reference data for thiazole obtained from standard spectral databases. Data for the trifluoromethyl derivative is from a complex fused system, making direct comparison difficult, but illustrates the typical chemical shift ranges.[7] The carbon attached to the CF3 group typically appears as a quartet due to C-F coupling.
Experimental Protocols
The quantitative data presented above are derived from established experimental techniques.
Methodology 1: pKa Determination via Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of a compound.
-
Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 1 to 10) are prepared with a constant ionic strength.
-
Sample Preparation: A stock solution of the thiazole derivative is prepared in a suitable solvent (e.g., methanol). Aliquots of the stock solution are added to each buffer solution to create samples with a constant total compound concentration.
-
Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: An isosbestic point (a wavelength where the molar absorptivity of both forms is equal) is identified. The absorbance at a wavelength where the two forms have different absorptivities is plotted against pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Methodology 2: ¹³C NMR Spectroscopy
This technique provides detailed information about the carbon framework of a molecule.
-
Sample Preparation: Approximately 5-10 mg of the purified thiazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer. A standard proton-decoupled ¹³C NMR experiment is performed. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Spectral Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Analysis: The chemical shifts (δ) of the carbon signals are referenced to the solvent signal or an internal standard (e.g., TMS). The electron-withdrawing effect of the CF3 group is observed as a downfield shift for the carbon atom it is attached to and, to a lesser extent, other carbons in the ring, compared to a non-substituted analogue. The carbon of the CF3 group itself will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Caption: Experimental workflow for evaluating CF3 electronic effects.
Comparative Summary and Conclusion
The evidence overwhelmingly confirms that the trifluoromethyl group acts as a powerful electron-withdrawing substituent on the thiazole ring, primarily through its inductive (-I) effect.
-
Comparison with Other Groups: Compared to halogens like -Cl and -Br, the CF3 group is a significantly stronger electron withdrawer. Its effect is on par with, though slightly less than, the -NO2 group, but without the latter's strong resonance participation. Unlike electron-donating groups such as -CH3 or -OCH3 which increase the ring's electron density, the CF3 group has the opposite and more pronounced effect.
-
Implications for Drug Development:
-
Reduced Basicity: The lower electron density on the thiazole nitrogen atoms reduces their basicity. This can prevent unwanted protonation under physiological conditions, potentially altering a drug's pharmacokinetic profile.
-
Modulation of Reactivity: The electron-poor nature of the ring can make it more susceptible to nucleophilic attack but less susceptible to electrophilic substitution.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, which can increase a drug's half-life.[8]
-
Increased Lipophilicity: The CF3 group generally increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes.[8]
-
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Benchmarking Palladium Catalysts for the Coupling of 2-Bromo-5-(trifluoromethyl)thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the thiazole ring, particularly when substituted with a trifluoromethyl group, represents a privileged motif due to its unique electronic properties and metabolic stability. The palladium-catalyzed cross-coupling of 2-Bromo-5-(trifluoromethyl)thiazole serves as a versatile entry point for the synthesis of a diverse array of novel chemical entities. This guide provides an objective comparison of various palladium-catalyzed coupling reactions for this specific substrate, supported by experimental data to aid in the selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the coupling of this compound. The following tables summarize the performance of different palladium-based catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. For the coupling of this compound with various arylboronic acids, several palladium catalysts have proven effective.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~76 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High |
| 3-Thienylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 18 | Good |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C–N bonds, providing access to a wide range of substituted aminothiazoles.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | High |
| Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | Good |
| Aniline | [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene | 100 | 20 | Moderate |
Table 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of alkynylthiazole derivatives.
| Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 4 | ~85 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 80 | 6 | High |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile | 70 | 5 | Good |
Table 4: Heck Coupling
The Heck coupling allows for the arylation of alkenes, providing a route to styrenylthiazole derivatives and other vinyl-substituted compounds.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | Good |
| n-Butyl acrylate | Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 120 | 18 | Moderate |
| Acrylonitrile | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 130 | 36 | Moderate |
Table 5: Stille Coupling
The Stille coupling offers a versatile method for C–C bond formation using organotin reagents, though the toxicity of tin compounds is a consideration.
| Coupling Partner | Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 110 | 16 | High |
| Tributyl(vinyl)tin | Pd₂(dba)₃ | AsPh₃ | LiCl | THF | 70 | 12 | Good |
| 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | CuI | NMP | 90 | 24 | Moderate |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Safety Operating Guide
Proper Disposal of 2-Bromo-5-(trifluoromethyl)thiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical reagents is paramount for both personal safety and environmental protection. This document outlines the essential procedures for the proper disposal of 2-Bromo-5-(trifluoromethyl)thiazole, a halogenated organic compound that requires careful management.
The following guidance is based on globally recognized hazard classifications and disposal protocols. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for full compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety protocols is necessary when handling this chemical.
Hazard Identification:
| Hazard Statement | Classification | Pictogram | Signal Word |
| H315: Causes skin irritation | Skin Irritant | GHS07: Harmful/Irritant | Warning |
| H319: Causes serious eye irritation | Eye Irritant | GHS07: Harmful/Irritant | Warning |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity | GHS07: Harmful/Irritant | Warning |
Source: [1]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. Ensure full skin coverage.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous waste.
-
This waste stream should be segregated from non-hazardous waste and other chemical waste types. Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the hazardous waste. The container must have a tightly sealing cap.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[4]
-
Decontaminate: Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Bromo-5-(trifluoromethyl)thiazole
Essential Safety and Handling Guide for 2-Bromo-5-(trifluoromethyl)thiazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Guidelines |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. For compounds with unknown toxicity, consider double-gloving. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6] |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required.[7] |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[9] |
| Feet | Closed-toe shoes | Shoes should be made of a liquid-resistant material and cover the entire foot.[7][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safe handling.
1. Preparation and Pre-Handling Check:
- Ensure the chemical fume hood is certified and functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Gather all necessary PPE and inspect it for any damage.
- Prepare all necessary equipment and reagents before handling the compound.
- Have spill containment materials (e.g., sand, vermiculite) readily available.[8][11]
2. Handling the Compound:
- Don the required PPE as outlined in the table above.
- Conduct all weighing and transferring of this compound within the chemical fume hood.
- Use spark-proof tools and equipment, especially when handling flammable materials.[12]
- Keep containers tightly closed when not in use to prevent the release of vapors.[1][3][8][12]
- Avoid direct contact with skin, eyes, and clothing.[3][8][11]
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3][8][11]
3. Post-Handling Procedures:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Properly remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.
- Wash reusable PPE according to the manufacturer's instructions.
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][8]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][5][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][12] |
| Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[8][11] Place the absorbed material into a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated PPE, absorbent materials, and empty containers) in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[1][2][8] Do not dispose of this chemical down the drain or in regular trash.[2][3][8]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. aksci.com [aksci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
